molecular formula C12H9F3N2O B1304862 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 71422-81-6

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1304862
CAS No.: 71422-81-6
M. Wt: 254.21 g/mol
InChI Key: LKVNUMLULPTKAU-UHFFFAOYSA-N
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Description

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyridine ring system substituted with a trifluoromethyl group, a structural motif commonly found in bioactive molecules due to its ability to enhance metabolic stability and membrane permeability . Structurally similar compounds, such as those with additional chloro substituents, have documented molecular weights in the range of 323.10 g/mol and are frequently employed as key intermediates in the synthesis of more complex target molecules . Research into analogous pyridinyloxy anilines has demonstrated their significant value as building blocks for the development of high-affinity receptor antagonists . For instance, related chemical scaffolds have been extensively explored and optimized in the pursuit of novel TRPV1 (vanilloid receptor) antagonists, which represent a promising approach for the treatment of pain . Furthermore, such intermediates are utilized in the discovery of inhibitors for other biological targets, including glycine transporters (GlyT1) for central nervous system disorders . This compound is intended for use as a synthetic intermediate in research laboratories. Researchers can leverage its aniline and substituted pyridine functional groups for further derivatization to create libraries of compounds for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVNUMLULPTKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382435
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71422-81-6
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71422-81-6
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Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline. This molecule is of interest to researchers in medicinal chemistry and drug discovery, potentially as an intermediate or a scaffold for developing novel therapeutics. A recent patent application has identified this compound as an intermediate in the synthesis of modulators for the G protein-coupled receptor 35 (GPR35), suggesting its relevance in exploring treatments for inflammatory and cardiovascular diseases.[1][2][3][4] This guide summarizes its known and predicted properties, provides detailed experimental protocols for its synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented below. Due to a lack of extensive experimental data in the public domain, some properties are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₂H₉F₃N₂OChemUniverse, Sigma-Aldrich
Molecular Weight 254.21 g/mol ChemUniverse, Sigma-Aldrich
Physical Form Solid or liquidSigma-Aldrich
Purity 95%ChemUniverse
CAS Number 71422-81-6ChemUniverse, Sigma-Aldrich
Predicted XLogP 2.3PubChem
Predicted Melting Point Not available-
Predicted Boiling Point Not available-
Predicted pKa Not available-
Predicted Solubility Not available-

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in organic chemistry is suitable for coupling an alcohol (in this case, the hydroxyl group of 4-aminophenol) with an activated aryl halide (2-chloro-5-(trifluoromethyl)pyridine).[5][6][7][8]

Reaction Scheme:

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • 4-aminophenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminophenol (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Melting Point

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the melting point apparatus is calibrated.

  • Finely powder a small sample of the purified solid.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially.

  • Observe the sample and determine the approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat to a temperature about 20 °C below the approximate melting point.

  • Then, heat at a slower rate of 1-2 °C/min.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional and most reliable method for determining the LogP value.

Materials:

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the compound in the solvent in which it is more soluble (likely 1-octanol for this compound).

  • Add a known volume of the stock solution to a centrifuge tube containing a known volume of the other solvent (water).

  • Securely cap the tube and shake it for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • After shaking, centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

GPR35 Signaling Pathway

The compound this compound has been identified as an intermediate in the synthesis of GPR35 modulators. GPR35 is a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer.[1][2][3][4][9][10][11][12][13] The following diagram illustrates the major signaling pathways activated by GPR35.

GPR35_Signaling_Pathway Ligand Ligand GPR35 GPR35 Ligand->GPR35 Activation G_protein Gαq/11, Gαi/o, Gα12/13 GPR35->G_protein Coupling beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits PLC PLC G_protein->PLC Gαq/11 activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits RhoA RhoA G_protein->RhoA Gα12/13 activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Inflammation, Proliferation) Ca2_release->Cellular_Response PKC->Cellular_Response cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->Cellular_Response ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Response ERK ERK beta_arrestin->ERK Activates ERK->Cellular_Response

Caption: GPR35 signaling pathways.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound.

Experimental_Workflow Synthesis Synthesis (Nucleophilic Aromatic Substitution) Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Physicochem_Tests Physicochemical Property Testing (Melting Point, Solubility, LogP) Characterization->Physicochem_Tests Biological_Assay Biological Activity Screening (e.g., GPR35 Modulation Assay) Physicochem_Tests->Biological_Assay Data_Analysis Data Analysis and Reporting Biological_Assay->Data_Analysis

Caption: General experimental workflow.

References

The Trifluoromethylpyridine Scaffold: A Cornerstone in Modern Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing moieties has become a paramount strategy for optimizing the efficacy and pharmacokinetic profiles of bioactive molecules.[1][2] Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly valuable fragment.[3][4][5] The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, combined with the versatile nature of the pyridine ring, make these derivatives a focal point for the development of novel therapeutics and crop protection agents.[6][7]

The presence of the highly electronegative trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][8] These attributes are critical for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to better therapeutic outcomes.[8] Consequently, compounds featuring the TFMP core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and pesticidal effects.[3][4][8] This guide provides a comprehensive overview of the biological activities of trifluoromethylpyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Trifluoromethylpyridine derivatives have shown considerable promise as anticancer agents, primarily by targeting and inhibiting key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[9]

Mechanism of Action

Research indicates that these compounds can act as potent inhibitors of various kinases involved in tumor growth.[8] For instance, certain 2-Amino-4-(trifluoromethyl)pyridine derivatives have been identified as inhibitors of Werner (WRN) helicase, a promising target in cancers with microsatellite instability (MSI-H).[9] Additionally, derivatives of this class, such as bimiralisib, are known to be potent pan-PI3K and mTOR inhibitors.[9] Further studies have shown that trifluoromethyl-substituted pyrimidine derivatives can induce apoptosis in cancer cells, arrest the cell cycle, and potentially target the Epidermal Growth Factor Receptor (EGFR).[10]

Quantitative Data: Anticancer Activity
CompoundTargetCell LineIC50 (µM)Reference
Compound 11gWRN HelicaseHCT116 (MSI-H)1.52[9]
Compound 11gWRN HelicaseSW620 (MSS)4.24[9]
Compound 17v-H19752.27[10]
5-FU (Control)-H19759.37[10]
Thiazolo[4,5-d]pyrimidine 3b-NCI-60 Panel-[11]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TFMP_Derivative Trifluoromethylpyridine Derivative TFMP_Derivative->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by TFMP derivatives.

Experimental Protocol: MTT Assay for Antitumor Activity Evaluation

This protocol is based on the methodology described for evaluating trifluoromethyl-substituted pyrimidine derivatives.[10]

  • Cell Culture: Human tumor cells (e.g., PC-3, MGC-803, MCF-7, H1975) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (trifluoromethylpyridine derivatives) are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The lipophilic nature of the trifluoromethyl group can facilitate better penetration of microbial cell membranes, potentially leading to increased efficacy against challenging bacterial and fungal strains.[8]

Antibacterial Activity

Trifluoromethylpyridine derivatives have demonstrated significant antibacterial activity against a range of plant pathogens.[4][12] For instance, amide derivatives containing sulfur moieties have been synthesized and shown to be effective against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (R. solanacearum).[13][14] Similarly, 1,3,4-oxadiazole derivatives incorporating the TFMP scaffold exhibit potent activity against these pathogens as well as Xanthomonas axonopodis pv. citri (Xac).[12] Nucleoside analogues of 4-trifluoromethylpyridine have also been synthesized and evaluated for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.[15]

Quantitative Data: Antibacterial Activity
CompoundTarget OrganismEC50 (mg/L or µg/mL)Reference
Oxadiazole Derivatives
6aRalstonia solanacearum26.2 µg/mL[12]
6aXanthomonas axonopodis pv. citri10.11 µg/mL[12]
6qXanthomonas oryzae pv. oryzae7.2 µg/mL[12]
Thiodiazole Copper (Control)Ralstonia solanacearum97.2 µg/mL[12]
Bismerthiazol (Control)Xanthomonas oryzae pv. oryzae57.2 µg/mL[12]
Amide-Sulfur Derivatives
F10 (Sulfone)Xanthomonas oryzae pv. oryzae83 mg/L[13][14]
Thiodiazole Copper (Control)Xanthomonas oryzae pv. oryzae97 mg/L[13][14]
Bismerthiazol (Control)Xanthomonas oryzae pv. oryzae112 mg/L[13][14]
Nucleoside Analogues Target Organism MIC (µg/mL) Reference
4-7 (Range)S. aureus, B. infantis, E. coli, S. maltophilia1.3 - 4.9[15]
8a,b (Range)S. aureus, B. infantis, E. coli, S. maltophilia1.8 - 5.5[15]
Amoxicillin (Control)S. aureus, B. infantis, E. coli, S. maltophilia1.0 - 2.0[15]

Experimental Workflow: Antibacterial Screening

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis synthesis Synthesize TFMP Derivatives dilution Prepare Serial Dilutions of Test Compounds synthesis->dilution culture Culture Bacterial Strains inoculation Inoculate Media with Bacteria and Compounds culture->inoculation media Prepare Culture Media (e.g., Nutrient Broth) media->inoculation dilution->inoculation incubation Incubate at Optimal Temperature (e.g., 37°C) inoculation->incubation measurement Measure Optical Density (OD) or Zone of Inhibition incubation->measurement calculation Calculate MIC or EC50 Values measurement->calculation comparison Compare with Control Antibiotics calculation->comparison

Caption: General workflow for antibacterial activity screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the methodology for evaluating fluorinated pyridine nucleosides.[15]

  • Bacterial Strains: The test organisms (e.g., Staphylococcus aureus, Bacillus infantis, Escherichia coli) are grown in a suitable broth medium.

  • Compound Preparation: The synthesized trifluoromethylpyridine derivatives are dissolved in a solvent like DMSO to make stock solutions.

  • Serial Dilution: A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using the broth medium. The concentration range is chosen to cover the expected MIC values.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive controls (wells with bacteria and no compound), negative controls (wells with medium only), and reference drug controls (e.g., amoxicillin) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Certain trifluoromethyl-containing pyrazole derivatives, a class structurally related to pyridines, have been investigated as potential anti-inflammatory agents through their action as cyclooxygenase (COX) inhibitors.[16][17][18]

Mechanism of Action

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Trifluoromethylpyrazole derivatives have been designed and screened for their ability to selectively inhibit the COX-2 enzyme, which is inducible and primarily associated with inflammation, thereby potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[16][17]

Quantitative Data: Anti-inflammatory Activity
Compound ClassAssayActivity (% Inhibition)Reference
3-Trifluoromethylpyrazoles (4)Carrageenan-induced rat paw edema62-76%[16]
Indomethacin (Control)Carrageenan-induced rat paw edema78%[16]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

COX_Pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Stimulus cox_enzyme COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzyme prostaglandins Prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation cox_enzyme->prostaglandins tfmp_derivative Trifluoromethylpyridine Derivative tfmp_derivative->cox_enzyme Inhibits pla2 Phospholipase A2

Caption: Inhibition of prostaglandin synthesis via the COX pathway.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol is based on the methodology used for screening trifluoromethylpyrazole derivatives.[16]

  • Animals: Adult Wistar rats of either sex are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping: The rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the trifluoromethylpyridine derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately after the injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

Agrochemical Activities

Trifluoromethylpyridine derivatives are widely utilized in crop protection as herbicides, insecticides, fungicides, and nematicides.[2][3][4][6][7] To date, numerous commercial pesticides containing the TFMP moiety have been developed and launched.[3][4][7]

  • Herbicidal Activity: TFMP-containing compounds have demonstrated potent herbicidal activity.[3][4] The first commercialized herbicide with this scaffold was Fluazifop-butyl, which acts as an acetyl-CoA carboxylase (ACCase) inhibitor.[2]

  • Insecticidal Activity: Several TFMP derivatives are effective insecticides.[4] For example, amide derivatives have shown moderate to good insecticidal activity against pests like Plutella xylostella (diamondback moth).[13] Flonicamid, which contains a 4-trifluoromethyl-pyridine structure, is particularly effective against aphids.[6]

  • Fungicidal Activity: Fluazinam is a potent fungicide containing the TFMP structure that interferes with the respiration of fungi.[6]

Quantitative Data: Agrochemical Activity
CompoundActivity TypeTarget OrganismEfficacyReference
E3 (Thioether)InsecticidalPlutella xylostella75% activity at test conc.[13]
F3 (Sulfone)InsecticidalPlutella xylostella10% activity at test conc.[13]
23, 24 (Oxadiazoles)InsecticidalP. xylostella, H. armigera100% activity at 500 mg/L[4]
Phenoxyacetic (7)HerbicidalAmaranth, Chenopodium, Setaria spp.Active at 16 g/ha[4]
Experimental Protocol: Insecticidal Activity Test

This protocol is based on the methodology for evaluating trifluoromethylpyridine amide derivatives against P. xylostella.[13]

  • Test Organism: Cabbage leaf discs or whole seedlings are used as the food source for the larvae of Plutella xylostella.

  • Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant (e.g., Tween-80) to the desired concentration. The cabbage leaf discs are dipped into these solutions for a few seconds and then allowed to air dry.

  • Exposure: The treated leaf discs are placed in petri dishes lined with moist filter paper. A set number of P. xylostella larvae (e.g., 10-15 third-instar larvae) are introduced into each petri dish.

  • Controls: Leaf discs treated with the solvent-surfactant solution (without the test compound) serve as the negative control. A commercial insecticide (e.g., chlorpyrifos) is used as a positive control.

  • Incubation: The petri dishes are kept at a controlled temperature (e.g., 25 ± 1°C) and humidity.

  • Mortality Assessment: The number of dead larvae is recorded after a specific period (e.g., 24, 48, or 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality rate is calculated for each treatment and corrected for control mortality using Abbott's formula if necessary. The results are often expressed as a percentage of mortality at a given concentration.

Conclusion

Trifluoromethylpyridine derivatives represent a highly versatile and potent class of compounds with significant biological efficacy across multiple domains.[4][9] The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold confers advantageous properties, including enhanced metabolic stability and target affinity, making these derivatives invaluable in the development of pharmaceuticals and agrochemicals.[8] Their demonstrated success as anticancer, antimicrobial, anti-inflammatory, and pesticidal agents underscores the immense potential of this chemical class.[3][4][9] The continued exploration of the structure-activity relationships and mechanisms of action of novel TFMP derivatives will undoubtedly lead to the discovery of next-generation drugs and crop protection solutions.[4]

References

Spectroscopic and Structural Elucidation of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline. While specific experimental data for this compound is not publicly available, this document outlines the expected spectroscopic data based on its chemical structure and provides detailed, generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers involved in the synthesis, characterization, and application of similar small molecules in drug discovery and development.

Compound Profile

IUPAC Name: this compound

CAS Number: 71422-81-6

Molecular Formula: C₁₂H₉F₃N₂O

Molecular Weight: 268.21 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its structural features.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4d1HH-6 (pyridin-2-yl)
~7.9dd1HH-4 (pyridin-2-yl)
~7.0d1HH-3 (pyridin-2-yl)
~6.9d2HH-2', H-6' (aniline)
~6.7d2HH-3', H-5' (aniline)
~3.8br s2H-NH₂
¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppmAssignment
~164C-2 (pyridin-2-yl)
~148C-4' (aniline)
~145 (q)C-5 (pyridin-2-yl)
~142C-1' (aniline)
~135 (q)C-6 (pyridin-2-yl)
~124 (q)-CF₃
~122C-2', C-6' (aniline)
~116C-3', C-5' (aniline)
~112C-3 (pyridin-2-yl)
~110 (q)C-4 (pyridin-2-yl)

Note: 'q' denotes a quartet splitting pattern due to coupling with the -CF₃ group.

IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
1620-1580StrongAromatic C=C stretch
1510-1450StrongAromatic C=C stretch
1300-1100StrongC-O stretch (aryl ether)
1350-1150StrongC-F stretch (trifluoromethyl)
850-800Strongp-disubstituted benzene C-H bend
MS (Mass Spectrometry) Data (Predicted)
m/zIon
268.06[M]⁺ (Molecular Ion)
251.06[M-NH₃]⁺
199.04[M-CF₃]⁺
108.06[H₂N-C₆H₄-O]⁺
145.02[F₃C-C₅H₃N]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • For ESI, the solution can be directly infused into the mass spectrometer or introduced via liquid chromatography.

  • For EI, the sample is typically introduced via a direct insertion probe or gas chromatography.

Data Acquisition:

  • Acquire the mass spectrum in the positive ion mode.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Workflow and Pathway Visualizations

The following diagrams illustrate a typical synthesis workflow and a hypothetical signaling pathway interaction for a compound of this class.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant_A 4-Aminophenol Reaction Nucleophilic Aromatic Substitution Reactant_A->Reaction Reactant_B 2-Chloro-5-(trifluoromethyl)pyridine Reactant_B->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Temperature Heat Temperature->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: A generalized synthetic workflow for the preparation of the target compound.

Signaling_Pathway Drug 4-{[5-(...)]oxy}aniline (Hypothetical Inhibitor) Kinase_Domain Kinase Domain Drug->Kinase_Domain Inhibition Receptor Receptor Tyrosine Kinase (RTK) Receptor->Kinase_Domain Signaling_Protein_1 Signaling Protein 1 Kinase_Domain->Signaling_Protein_1 Phosphorylation Signaling_Protein_2 Signaling Protein 2 Signaling_Protein_1->Signaling_Protein_2 Transcription_Factor Transcription Factor Signaling_Protein_2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response

Caption: Hypothetical interaction of the compound with a generic signaling pathway.

The Trifluoromethylpyridine Scaffold: A Privileged Motif for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold imparts a unique combination of physicochemical properties that can significantly enhance a molecule's therapeutic potential. These properties, including increased metabolic stability, enhanced lipophilicity, and improved target binding affinity, have made TFMP derivatives a fertile ground for the discovery of novel therapeutics across a range of disease areas.[1] This technical guide provides a comprehensive overview of the key therapeutic targets of trifluoromethylpyridine compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to aid researchers in this dynamic field.

Oncology: Targeting Kinase Signaling Pathways

A primary area where trifluoromethylpyridine compounds have shown significant promise is in oncology, particularly as inhibitors of protein kinases that drive tumor growth and proliferation. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronics of the pyridine ring, influencing its interactions with the ATP-binding pocket of various kinases.[2]

The PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway that is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation. Several trifluoromethylpyridine-containing compounds have been developed to target key nodes in this pathway.

One notable example is PQR309 (Bimiralisib) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[3] Its trifluoromethylpyridine moiety is a key structural feature contributing to its activity.

Quantitative Data: PQR309 (Bimiralisib) Inhibitory Activity

TargetIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kγ708
PI3Kδ451
mTOR89
Data sourced from MedChemExpress.[4]

Signaling Pathway: PI3K/mTOR Inhibition by Trifluoromethylpyridine Compounds

PI3K_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation Inhibitor Trifluoromethylpyridine Inhibitor (e.g., PQR309) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a general framework for determining the IC50 of a trifluoromethylpyridine inhibitor against a target kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., PIP2)

  • Trifluoromethylpyridine inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP solution

Procedure:

  • Compound Preparation: Prepare a serial dilution of the trifluoromethylpyridine inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Kinase Assay Buffer) to the wells of a white, opaque 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the normalized luminescence against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of TFMP Inhibitor Start->Compound_Prep Assay_Setup Add Inhibitor, Kinase, and Substrate to Plate Compound_Prep->Assay_Setup Pre_incubation Pre-incubate for 15 min Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with ATP Pre_incubation->Reaction_Start Incubation Incubate for 60 min Reaction_Start->Incubation Reaction_Stop Stop Reaction with ADP-Glo™ Reagent Incubation->Reaction_Stop ADP_Detection Add Kinase Detection Reagent and Incubate for 30 min Reaction_Stop->ADP_Detection Luminescence Measure Luminescence ADP_Detection->Luminescence Data_Analysis Data Analysis and IC50 Determination Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

The JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in immunity, inflammation, and cancer.[5] While Tofacitinib, a well-known JAK inhibitor, does not contain a trifluoromethylpyridine moiety, the development of selective JAK inhibitors is an active area of research, and the TFMP scaffold is being explored for this purpose.[6]

Quantitative Data: Representative JAK Inhibitor Activity

CompoundTargetIC50 (nM)
TofacitinibJAK1112
JAK220
JAK31
RuxolitinibJAK13.3
JAK22.8
Note: These are not trifluoromethylpyridine compounds but serve as benchmarks.[7]

Signaling Pathway: JAK/STAT Inhibition

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT JAK->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Inhibitor Trifluoromethylpyridine JAK Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway.

Inflammatory and Respiratory Diseases: Targeting Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating inflammation by degrading the second messenger cyclic adenosine monophosphate (cAMP).[8] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells. The trifluoromethylpyridine scaffold has been incorporated into potent and selective PDE4 inhibitors.

Roflumilast , a dichloropyridine-containing compound, is a marketed PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). While not a trifluoromethylpyridine, its structure highlights the utility of substituted pyridines in targeting PDE4. Research into trifluoromethylpyridine-based PDE4 inhibitors is ongoing, with compounds showing high potency.[9]

Quantitative Data: Representative PDE4 Inhibitor Activity

CompoundTargetIC50 (nM)
RoflumilastPDE40.7
ApremilastPDE4140
CrisaborolePDE4750
Data sourced from J Drugs Dermatol. 2025;24(6):631-633.[10]

Signaling Pathway: PDE4 Inhibition and cAMP Modulation

PDE4_pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades to Inflammation ↓ Inflammatory Response PKA->Inflammation Inhibitor Trifluoromethylpyridine PDE4 Inhibitor Inhibitor->PDE4 Nav_channel Membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Channel Voltage-Gated Sodium Channel (Nav) Opening Channel Opening Channel->Opening Depolarization Membrane Depolarization Depolarization->Channel activates Sodium_Influx Na+ Influx Opening->Sodium_Influx Action_Potential Action Potential Propagation Sodium_Influx->Action_Potential Blocker Trifluoromethylpyridine Channel Blocker Blocker->Channel

References

discovery and history of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery, history, and significance of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline, a pivotal intermediate in the development of multi-kinase inhibitors for cancer therapy.

Abstract

This compound is a crucial chemical intermediate whose synthesis was a key step in the development of several multi-kinase inhibitors, most notably Sorafenib and Regorafenib. While not a therapeutic agent itself, its unique structure is integral to the pharmacophore of these drugs, which have had a significant impact on the treatment of various cancers. This guide details the discovery of this aniline derivative within the context of the broader drug development programs, its synthesis, and its role in the creation of targeted cancer therapies.

Discovery and History

The discovery of this compound is intrinsically linked to the development of bi-aryl urea compounds as potent inhibitors of Raf kinase by Bayer Corporation in the late 1990s and early 2000s. This research initiative aimed to identify small molecules that could interrupt the Ras/Raf/MEK/ERK signaling pathway, a critical cascade in tumor cell proliferation and survival.

The initial work led to the identification of a new class of diaryl ureas. A key patent filed by Bayer, published in 2000, describes the synthesis and activity of a range of these compounds, including the molecule that would eventually be known as Sorafenib (BAY 43-9006). It is within this patent that the synthesis and use of this compound as a key building block are first detailed.

This aniline derivative provided a crucial structural component for the diaryl urea scaffold. Its synthesis enabled the creation of a molecule with the desired inhibitory profile against Raf kinase and other important kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). The success of Sorafenib spurred further research, leading to the development of Regorafenib, another multi-kinase inhibitor that also utilizes a similar chemical scaffold derived from this aniline intermediate.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that has been refined over time. The originally reported methods in the patent literature provide a foundational understanding of its preparation.

General Synthetic Route

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a protected p-aminophenol and a suitable pyridine derivative.

A widely cited method for preparing the core structure of Sorafenib involves the reaction of 4-aminophenol with 2-chloro-5-(trifluoromethyl)pyridine. This reaction forms the ether linkage. The resulting this compound is then typically reacted with an isocyanate to form the final diaryl urea product.

Detailed Experimental Protocol

The following is a representative experimental protocol adapted from the patent literature for the synthesis of a precursor to the final urea:

Step 1: Synthesis of this compound

  • Reactants: 4-Aminophenol and 2-Chloro-5-(trifluoromethyl)pyridine.

  • Reagents: A suitable base such as potassium tert-butoxide or potassium carbonate, and a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 4-aminophenol in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is stirred for a specified time (e.g., 30 minutes to 1 hour) to allow for the formation of the phenoxide salt.

    • 2-Chloro-5-(trifluoromethyl)pyridine is then added to the reaction mixture.

    • The mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by quenching with water and subsequent extraction with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Role in Drug Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Sorafenib and Regorafenib.

Sorafenib (BAY 43-9006)

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma. The this compound moiety forms one of the aryl groups in the diaryl urea structure of Sorafenib.

Regorafenib

Regorafenib is another multi-kinase inhibitor, structurally similar to Sorafenib, that is approved for the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors. It also incorporates the this compound backbone.

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the kinase inhibitory activity of Sorafenib, the final product derived from the title aniline. This data highlights the biological significance of the chemical scaffold enabled by this intermediate.

Table 1: Inhibitory Activity of Sorafenib against Key Kinases

Kinase TargetIC50 (nM)
c-Raf6
B-Raf22
VEGFR-290
PDGFR-β57
c-KIT68

Data compiled from publicly available sources on Sorafenib's pharmacological profile.

Signaling Pathways and Mechanism of Action

Sorafenib and Regorafenib function by inhibiting multiple signaling pathways that are crucial for tumor growth and angiogenesis. The primary targets include the Raf/MEK/ERK pathway and receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.

The Raf/MEK/ERK Signaling Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumor growth. Sorafenib directly inhibits Raf kinases, thereby blocking downstream signaling.

Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->Raf Inhibition

A Technical Guide to the Solubility of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, manufacturability, and formulation. This technical guide addresses the solubility of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, a fluorinated aromatic amine of interest in medicinal chemistry. Due to the current absence of publicly available quantitative solubility data for this compound in various organic solvents, this document provides a comprehensive framework for its determination. This includes an overview of the compound's properties, a discussion on the theoretical considerations of its solubility, and detailed, standardized experimental protocols. The aim is to equip researchers with the necessary methodologies to generate precise and reproducible solubility data, thereby facilitating its application in drug discovery and development.

Introduction to this compound

This compound is a complex organic molecule incorporating a trifluoromethyl group, a pyridine ring, and an aniline moiety.[1] These structural features are known to impart specific chemical and biological properties, making it a valuable building block in the synthesis of novel therapeutic agents and materials. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyridinyl and aniline components offer sites for further chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its behavior in different solvent systems.

PropertyValueReference
CAS Number 71422-81-6[1][2][3][4]
Molecular Formula C₁₂H₉F₃N₂O[1]
Molecular Weight 254.21 g/mol [1]
Physical Form Solid or liquid
Purity Typically ≥95%[1]

Theoretical Considerations for Solubility

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics. The aniline and pyridine nitrogen atoms, along with the ether oxygen, can participate in hydrogen bonding with protic solvents. Conversely, the aromatic rings and the trifluoromethyl group contribute to its lipophilicity, suggesting solubility in non-polar organic solvents.

It is anticipated that this compound will exhibit varied solubility across a range of organic solvents. For instance, its solubility might be higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate in alcohols such as methanol and ethanol. In non-polar solvents like hexane and toluene, the solubility is expected to be lower. However, empirical determination is essential for accurate characterization.

Experimental Determination of Solubility

The following section details a standardized experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[5]

Materials and Equipment
  • This compound (purity ≥95%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

G Experimental Workflow for Solubility Determination A Preparation of Solvent and Solute B Addition of Excess Solute to Solvent A->B Known volume of solvent C Equilibration in Thermostatic Shaker B->C Sealed vials D Phase Separation (Centrifugation) C->D e.g., 24-48h at 25°C E Filtration of Supernatant D->E Clear supernatant F Dilution of Saturated Solution E->F Volumetric dilution G Quantitative Analysis (e.g., HPLC) F->G Calibration curve required H Calculation of Solubility G->H Concentration determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile) for the preparation of a calibration curve for HPLC analysis.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of dilutions of the filtered saturated solution with a suitable solvent.

    • Analyze the diluted solutions using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase composition should be optimized to achieve good peak shape and retention time.

    • Quantify the concentration of this compound in the samples by comparing the peak areas to a calibration curve generated from the prepared stock solution.

  • Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table to allow for easy comparison between different organic solvents.

Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Example: MethanolPolar Protic25[Experimental Value][Calculated Value]
Example: AcetonePolar Aprotic25[Experimental Value][Calculated Value]
Example: DichloromethaneChlorinated25[Experimental Value][Calculated Value]
Example: TolueneAromatic25[Experimental Value][Calculated Value]
Example: HexaneNon-polar25[Experimental Value][Calculated Value]

Conclusion

References

Commercial Availability and Synthetic Insights for a Key Research Intermediate: 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the research chemical 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline, a valuable building block in medicinal chemistry and agrochemical discovery. This document summarizes currently available commercial sources, provides a representative synthetic protocol, and explores the potential biological relevance of this compound class, particularly in the context of kinase inhibitor development.

Commercial Availability

This compound (CAS Number: 71422-81-6) is available from a variety of chemical suppliers. The purity and available quantities vary, allowing researchers to select a source that best fits their experimental needs and scale. A summary of representative suppliers is provided in Table 1. Researchers are encouraged to request quotes for bulk quantities, as pricing is subject to change and negotiation.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Lead Time
ChemUniverse P9828795%1g, 5g, 10g, Bulk$101.00 (1g), $339.00 (5g), $591.00 (10g)6 to 8 days
Sigma-Aldrich AMBH93D5363D95%InquireInquireInquire
Arctom CD-BB57-3876>90%0.5g, Inquire for larger sizes$104.00 (0.5g)2 weeks
BLDpharm BD141079InquireInquireInquireInquire
Molbase M28638396%1g, Inquire for other packingsInquireInquire

Table 1. Commercial Suppliers of this compound (CAS 71422-81-6). Prices and lead times are subject to change and should be confirmed with the supplier.

Physicochemical Properties

PropertyValue
CAS Number 71422-81-6
Molecular Formula C₁₂H₉F₃N₂O
Molecular Weight 254.21 g/mol
Physical Form Solid or liquid
Storage Keep in a dark place, sealed in dry, room temperature conditions

Table 2. Physicochemical properties of this compound.

Synthetic Methodology: A Representative Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in medicinal chemistry involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing trifluoromethyl group on the pyridine ring facilitates the attack by the phenoxide ion of 4-aminophenol.

General Experimental Protocol: Nucleophilic Aromatic Substitution for the Synthesis of this compound

Materials and Reagents:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-aminophenol (1.0 equivalent) and a suitable base such as potassium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add a sufficient volume of anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the reactants.

  • Addition of Electrophile: To the stirred solution, add 2-chloro-5-(trifluoromethyl)pyridine (1.0-1.2 equivalents) either neat or dissolved in a small amount of the reaction solvent.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants 2-Chloro-5-(trifluoromethyl)pyridine + 4-Aminophenol Reaction Nucleophilic Aromatic Substitution (Base, Solvent, Heat) Reactants->Reaction Workup_Purification Aqueous Work-up & Column Chromatography Reaction->Workup_Purification Product This compound Workup_Purification->Product In_Vitro_Assays In Vitro Assays (e.g., Kinase Assays) Product->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro_Assays->Cell-Based_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot) Cell-Based_Assays->Mechanism_Studies Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification

Synthetic and Evaluation Workflow

Biological Context and Potential Applications

The this compound scaffold is of significant interest to researchers in drug discovery and agrochemical development. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are often desirable in bioactive molecules. Furthermore, the diaryl ether linkage is a common motif in many biologically active compounds.

This chemical structure is frequently found in molecules designed as kinase inhibitors . Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The aniline and pyridine moieties can form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Specifically, compounds with similar structures have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway .[1][2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is one of the most frequently hyperactivated pathways in human cancers.[1] Inhibition of this pathway is a major focus of modern cancer therapy research.

G Representative PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors activates Cell_Growth_Proliferation Cell Growth & Proliferation Downstream_Effectors->Cell_Growth_Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3

Potential Target Signaling Pathway

In addition to cancer research, related compounds have been explored for their potential as agrochemicals , such as herbicides and pesticides. The trifluoromethylpyridine moiety is a key structural feature in several commercial agrochemicals.

Conclusion

This compound is a commercially accessible and synthetically versatile intermediate for researchers in drug discovery and agrochemical science. Its structural features suggest its potential as a scaffold for the development of kinase inhibitors, particularly targeting pro-survival signaling pathways in cancer. The information provided in this guide serves as a valuable resource for scientists interested in utilizing this compound in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a key building block in the synthesis of a variety of potent kinase inhibitors. Its structural motif, featuring a trifluoromethyl group on a pyridine ring linked to an aniline via an ether bond, is prevalent in numerous small molecule inhibitors targeting critical signaling pathways implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this versatile chemical intermediate in the development of novel kinase inhibitors. The primary kinase targets for inhibitors derived from this scaffold include, but are not limited to, MET, VEGFR, and FLT3.

Kinase Targets and Signaling Pathways

Inhibitors synthesized using this compound and its derivatives have demonstrated significant activity against several key receptor tyrosine kinases (RTKs) that are pivotal in oncogenesis.

MET Signaling Pathway: The MET receptor, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and migration. Aberrant MET signaling is a known driver in various cancers. Kinase inhibitors incorporating the this compound scaffold can effectively block MET autophosphorylation and downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, are central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors based on the title compound can block VEGFR2 activation, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation and migration.

FLT3 Signaling Pathway: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Constitutive activation of FLT3 leads to uncontrolled proliferation of leukemic cells. Potent and selective FLT3 inhibitors have been developed using scaffolds related to this compound, which can block FLT3 autophosphorylation and subsequent activation of pro-survival pathways like PI3K/AKT and STAT5.

Data Presentation: Inhibitory Activity of Related Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of prominent kinase inhibitors whose structures are related to or can be conceptually derived from this compound. This data highlights the potential of this scaffold in generating potent and selective kinase inhibitors.

Table 1: IC50 Values of Cabozantinib

Kinase TargetIC50 (nM)
MET1.3
VEGFR20.035
RET4
KIT4.6
AXL7
FLT311.3
TIE214.3

Table 2: IC50 Values of Foretinib

Kinase TargetIC50 (nM)
MET0.4
KDR (VEGFR2)0.9

Table 3: IC50 and Kd Values of Quizartinib

Kinase TargetIC50 (nM)Kd (nM)
FLT30.53.3
c-KIT-4.8

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a starting material.

Protocol 1: Synthesis of an Amide-Based Kinase Inhibitor

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid for a Cabozantinib analog)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Synthesis of a Urea-Based Kinase Inhibitor

This protocol outlines the synthesis of a urea derivative, another common pharmacophore in kinase inhibitors, starting from this compound.

Materials:

  • This compound

  • Isocyanate of interest (e.g., 3-(trifluoromethyl)phenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add the isocyanate (1.05 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether or a mixture of hexane and ethyl acetate to induce precipitation.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the desired urea derivative.

Mandatory Visualizations

Signaling Pathway Diagrams

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binds P P MET->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor Inhibitor (e.g., Cabozantinib) Inhibitor->MET Inhibits VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P P VEGFR2->P Dimerization & Autophosphorylation PLCg PLCg P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Inhibitor (e.g., Cabozantinib) Inhibitor->VEGFR2 Inhibits FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD Mutant Receptor P P FLT3-ITD->P Constitutive Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K STAT5 STAT5 P->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Leukemic Cell Proliferation & Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Inhibitor Inhibitor (e.g., Quizartinib) Inhibitor->FLT3-ITD Inhibits Amide_Synthesis_Workflow cluster_synthesis Amide Synthesis Start Start Activate_Acid Activate Carboxylic Acid (EDC, HOBt in DCM) Start->Activate_Acid Add_Aniline Add this compound and DIPEA Activate_Acid->Add_Aniline React Stir at Room Temperature (12-24h) Add_Aniline->React Workup Aqueous Workup (NaHCO3, Brine) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product Urea_Synthesis_Workflow cluster_synthesis Urea Synthesis Start Start Dissolve_Aniline Dissolve this compound and TEA in THF Start->Dissolve_Aniline Add_Isocyanate Add Isocyanate at 0 °C Dissolve_Aniline->Add_Isocyanate React Stir at Room Temperature (4-12h) Add_Isocyanate->React Isolate Concentrate and Triturate React->Isolate Product Final Urea Product Isolate->Product

Application Note and Protocol for N-arylation of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-arylation of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, a common reaction in the synthesis of pharmacologically relevant compounds. The protocol outlines two common and effective methods: the Buchwald-Hartwig amination using a palladium catalyst and the Ullmann condensation using a copper catalyst.

Introduction

The N-arylation of anilines is a fundamental transformation in organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds that are crucial for the construction of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] The substrate, this compound, contains a trifluoromethylpyridine moiety, a common feature in many bioactive molecules.[3] This protocol details two robust methods for the N-arylation of this aniline derivative: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig amination is known for its high efficiency and broad substrate scope under relatively mild conditions,[1][4][5] while the Ullmann reaction offers a classic, cost-effective alternative.[6][7][8]

Key Experimental Protocols

Two primary catalytic systems are presented for the N-arylation of this compound with a generic aryl halide (Ar-X, where X = Br, I).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the C-N bond formation.[1][9][10]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 1-iodo-4-methoxybenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or similar bulky phosphine ligand[11]

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and the base (Cs₂CO₃, 2.0 mmol, 2.0 equiv, or NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous solvent (toluene or dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol employs a copper catalyst, often in the presence of a ligand, to achieve the N-arylation.[6][12][13]

Materials:

  • This compound

  • Aryl halide (preferably aryl iodide)

  • Copper(I) iodide (CuI)

  • N,N'-Dibenzyloxalamide (DBO) or a similar ligand[12]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.5 mmol, 1.5 equiv), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), the ligand (e.g., DBO, 0.2 mmol, 20 mol%), and the base (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous solvent (DMF or DMSO, 3 mL).

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the N-arylation of anilines based on the described protocols. The expected yields are estimates based on similar reactions reported in the literature and may vary depending on the specific aryl halide used.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd(OAc)₂ or Pd₂(dba)₃CuI
Ligand XantphosN,N'-Dibenzyloxalamide (DBO)
Base Cs₂CO₃ or NaOtBuK₂CO₃ or K₃PO₄
Solvent Toluene or DioxaneDMF or DMSO
Temperature 80-110 °C120-140 °C
Reaction Time 4-12 hours12-24 hours
Typical Yield 75-95%60-85%

Visualizations

Diagram of the Buchwald-Hartwig N-arylation Workflow

Buchwald_Hartwig_Workflow Buchwald-Hartwig N-arylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aniline Derivative - Aryl Halide - Base (e.g., Cs2CO3) B Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., Xantphos) A->B C Inert Atmosphere: Evacuate & Backfill with N2/Ar B->C D Add Anhydrous Solvent (e.g., Toluene) C->D E Heat Reaction Mixture (80-110 °C) with Stirring D->E Start Reaction F Monitor Progress (TLC / LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Filter through Celite G->H I Concentrate Filtrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: Workflow for the Palladium-Catalyzed N-arylation.

Diagram of the Ullmann Condensation N-arylation Workflow

Ullmann_Condensation_Workflow Ullmann Condensation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents in Sealable Tube: - Aniline Derivative - Aryl Halide - CuI Catalyst - Ligand (e.g., DBO) - Base (e.g., K2CO3) B Inert Atmosphere: Evacuate & Backfill with N2/Ar A->B C Add Anhydrous Solvent (e.g., DMF) B->C D Seal Tube and Heat (120-140 °C) with Stirring C->D Start Reaction E Monitor Progress (TLC / LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Workup: Dilute with Water, Extract with Organic Solvent F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: Workflow for the Copper-Catalyzed N-arylation.

References

Application Notes and Protocols for 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a fluorinated aromatic compound of significant interest in agrochemical research. Its structure, featuring a trifluoromethylpyridine (TFMP) moiety linked to an aniline group via an ether bridge, is a key pharmacophore found in a variety of bioactive molecules. The trifluoromethyl group, being strongly electron-withdrawing, often enhances the metabolic stability and biological efficacy of compounds, making this scaffold a valuable starting point for the development of novel herbicides, insecticides, and fungicides.[1][2]

This document provides an overview of the potential applications of this compound in agrochemical discovery, including its role as a key synthetic intermediate and its potential biological activities. Detailed, representative protocols for its synthesis and evaluation in common agrochemical screening assays are also presented.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound and a Related Derivative

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compound71422-81-6C₁₂H₉F₃N₂O254.21
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline87170-48-7C₁₂H₇Cl₂F₃N₂O323.10
General Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound and its derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A generalized protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with 4-aminophenol (1.1 equivalents) and potassium carbonate (2.0 equivalents) in dimethylformamide, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

DOT Script for Synthesis Workflow:

G reagents 4-Aminophenol 2-Chloro-5-(trifluoromethyl)pyridine K₂CO₃, DMF reaction Nucleophilic Aromatic Substitution (80-100 °C, 4-6h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Agrochemical Applications and Screening Protocols

The trifluoromethylpyridine motif is present in numerous commercialized agrochemicals, suggesting that this compound could serve as a valuable building block or exhibit intrinsic biological activity.[2]

Herbicidal Activity

Many herbicides containing the TFMP moiety act by inhibiting key plant enzymes.[2] A representative protocol for evaluating the pre-emergent herbicidal activity of the title compound is provided below.

Experimental Protocol: Pre-emergent Herbicidal Assay

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.

  • Pots filled with a standardized soil mix.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • A commercially available herbicide as a positive control.

  • Solvent blank as a negative control.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Sow seeds of the selected weed species in pots.

  • Prepare a stock solution of the test compound and dilute it to various concentrations (e.g., 10, 50, 100, 500 ppm).

  • Apply the test solutions evenly to the soil surface of the seeded pots.

  • Place the treated pots in a growth chamber under optimal conditions for germination and growth.

  • After 14-21 days, visually assess the herbicidal effect by scoring the percentage of growth inhibition or phytotoxicity compared to the negative control.

  • Calculate the GR₅₀ (the concentration required to inhibit growth by 50%) for active compounds.

DOT Script for Herbicidal Screening Workflow:

G seed Sow Weed Seeds treat Apply Test Compound (Various Concentrations) seed->treat incubate Incubate in Growth Chamber (14-21 Days) treat->incubate assess Assess Growth Inhibition & Phytotoxicity incubate->assess analyze Calculate GR₅₀ assess->analyze

Caption: Workflow for pre-emergent herbicidal screening.

Insecticidal Activity

TFMP-containing compounds like chlorfluazuron and flonicamid are effective insecticides.[2] The following protocol describes a general method for assessing insecticidal activity against a common agricultural pest.

Experimental Protocol: Insecticidal Bioassay (Leaf-dip method)

Materials:

  • Larvae of a target insect pest (e.g., diamondback moth, Plutella xylostella).

  • Cabbage leaf discs.

  • Test compound dissolved in an appropriate solvent with a wetting agent.

  • A commercial insecticide as a positive control.

  • Solvent blank as a negative control.

  • Petri dishes lined with moist filter paper.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Dip cabbage leaf discs into the test solutions for 10-20 seconds and allow them to air dry.

  • Place one treated leaf disc into each Petri dish.

  • Introduce a set number of insect larvae (e.g., 10-20) into each Petri dish.

  • Seal the Petri dishes and incubate them at a controlled temperature and photoperiod.

  • Assess mortality after 48 and 72 hours.

  • Calculate the LC₅₀ (the concentration required to cause 50% mortality) for active compounds.

DOT Script for Insecticidal Screening Workflow:

G prep_leaf Prepare Treated Leaf Discs infest Introduce Insect Larvae prep_leaf->infest incubate Incubate (48-72 Hours) infest->incubate assess Assess Mortality incubate->assess analyze Calculate LC₅₀ assess->analyze

Caption: Workflow for a leaf-dip insecticidal bioassay.

Potential Mechanism of Action

While the specific mode of action for this compound is not yet defined, compounds with similar structures often target specific enzymes or receptors in the target organisms. For instance, some TFMP-based herbicides inhibit acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase).[2] Insecticidal analogs can act as chitin biosynthesis inhibitors or modulators of chordotonal organs.[2] Further research, including biochemical assays and molecular docking studies, would be necessary to elucidate the precise mechanism of action for this compound.

DOT Script for a Hypothetical Signaling Pathway:

G compound 4-{[5-(...)]oxy}aniline target Target Enzyme/Receptor (e.g., ALS, ACCase) compound->target Inhibition/ Modulation pathway Metabolic/Signaling Pathway target->pathway Disruption effect Biological Effect (e.g., Growth Inhibition, Mortality) pathway->effect

Caption: Hypothetical mechanism of action for a TFMP-based agrochemical.

Conclusion

This compound represents a promising scaffold for the development of new agrochemicals. Its structural similarity to known active ingredients, combined with the favorable properties imparted by the trifluoromethylpyridine moiety, makes it a prime candidate for synthesis and biological evaluation. The protocols outlined in this document provide a framework for researchers to explore the potential of this and related compounds in the ongoing search for effective and safe crop protection solutions.

References

Application Notes and Protocols for High-Throughput Screening of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical scaffold 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a key component of numerous small molecule kinase inhibitors, most notably targeting the RAF-MEK-ERK signaling cascade, a critical pathway in cancer cell proliferation and survival.[1][2] High-throughput screening (HTS) is an essential methodology in drug discovery for identifying and characterizing novel compounds that modulate the activity of specific targets within this pathway.[3][4] These application notes provide detailed protocols for both biochemical and cell-based HTS assays tailored for the discovery of inhibitors derived from this chemical series.

Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival.[1][5] Dysregulation of this pathway, often through mutations in RAS or RAF, is a common driver of oncogenesis.[1][2] Small molecule inhibitors targeting key kinases in this pathway, such as BRAF, are therefore of significant therapeutic interest.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor This compound Derivatives Inhibitor->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory target of aniline derivatives.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel inhibitors involves a multi-step process, from initial assay development to hit confirmation and characterization.[4][6] The workflow is designed to efficiently screen large compound libraries and minimize false positives.

HTS_Workflow Assay_Dev Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS (Single Concentration) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation & Triage Primary_HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Selectivity & Mechanism) Dose_Response->Secondary_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Biochemical Assay: RAF Kinase Activity (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of RAF.

Objective: To identify compounds that directly inhibit the enzymatic activity of RAF kinase.

Materials:

  • Recombinant human BRAF (or other RAF isoform)

  • MEK1 (inactive) as a substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (solubilized in DMSO)

  • Positive Control (e.g., a known RAF inhibitor like Sorafenib)

  • Negative Control (DMSO vehicle)

  • Detection Reagents:

    • Europium-labeled anti-phospho-MEK antibody (Donor)

    • Allophycocyanin (APC)-labeled anti-MEK antibody (Acceptor)

  • 384-well low-volume black assay plates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.[3]

  • Enzyme Addition: Add 5 µL of RAF kinase solution to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.[3]

  • Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection reagent mix (containing both antibodies) to stop the reaction and initiate detection.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and normalize the data to the positive and negative controls to determine percent inhibition.

Cell-Based Assay: ERK1/2 Phosphorylation (ELISA)

This protocol outlines a cell-based ELISA to measure the phosphorylation of ERK1/2 in response to pathway activation and inhibition.[5][7]

Objective: To identify compounds that inhibit the RAF-MEK-ERK pathway within a cellular context, leading to a decrease in ERK phosphorylation.

Materials:

  • Human cell line with a constitutively active or inducible RAF-MEK-ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Test Compounds (solubilized in DMSO)

  • Positive Control (e.g., a known MEK or RAF inhibitor)

  • Negative Control (DMSO vehicle)

  • Fixation Solution (e.g., 4% formaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (pERK)

    • Mouse anti-total-ERK1/2 (tERK)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • AP-conjugated anti-mouse IgG

  • HRP and AP substrates

  • 96-well or 384-well clear-bottom cell culture plates

  • Plate reader capable of measuring absorbance or fluorescence/luminescence

Protocol:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of test compounds or controls and incubate for a predetermined time (e.g., 1-2 hours).

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and fix the cells with fixation solution.

    • Wash the cells and then permeabilize them with permeabilization buffer.[5][7]

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against both pERK and tERK.

  • Secondary Antibody Incubation: Wash the cells and incubate with the appropriate HRP- and AP-conjugated secondary antibodies.

  • Signal Detection: Add the respective substrates for HRP and AP and measure the signal using a plate reader.

  • Data Analysis: Normalize the pERK signal to the tERK signal to account for variations in cell number.[5][7] Calculate the percent inhibition relative to controls.

Data Presentation

Quantitative data from HTS assays are crucial for determining the potency and selectivity of hit compounds.[3]

Table 1: Representative Biochemical Screening Data

Compound IDTarget KinaseAssay TypeIC50 (nM)
SM-HTS-001 BRAF TR-FRET 75
SM-HTS-001ARAFTR-FRET520
SM-HTS-001CRAFTR-FRET890
Control (Sorafenib) BRAF TR-FRET 6

Table 2: Representative Cell-Based Screening Data

Compound IDCell LineAssay TypeEC50 (nM)
SM-HTS-001 A375 (BRAF V600E) pERK ELISA 150
SM-HTS-001HT-29 (BRAF V600E)pERK ELISA210
Control (Sorafenib) A375 (BRAF V600E) pERK ELISA 25

Hit Confirmation and Follow-up

Identified hits from the primary screen should undergo a rigorous confirmation process.[6] This includes:

  • Re-testing: Confirming the activity of the primary hits.

  • Dose-Response Curves: Generating IC50 or EC50 values to determine potency.

  • Orthogonal Assays: Using a different assay format to rule out technology-specific artifacts.

  • Selectivity Profiling: Screening against a panel of related kinases to assess selectivity.

  • Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive or allosteric.

References

Application Note: Analytical Methods for the Quantification of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise quantification of this aniline derivative is crucial for quality control, process monitoring, and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, the methodologies presented here are based on established analytical principles for structurally similar molecules, such as other trifluoromethylanilines and related aromatic amines, and provide a robust starting point for method development and validation.[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound.[2][3][5] The following protocol describes a reversed-phase HPLC method suitable for purity assessment and quantification.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC-UV Method Performance

The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for the analysis of this compound, based on data from analogous compounds.[1][6][7]

ParameterExpected Performance
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from blank and potential impurities

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/Standard prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_dilute Serial Dilution (Standards) prep_dissolve->prep_dilute prep_filter Filter (0.45 µm) prep_dissolve->prep_filter prep_dilute->prep_filter hplc_inject Inject into HPLC prep_filter->hplc_inject hplc_separate C18 Column Separation hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify

Caption: Workflow for the quantification of this compound using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.[1][6][7] This technique is particularly useful for trace-level quantification.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program: A rapid gradient is often employed, for example:

    Time (min) %A %B
    0.0 95 5
    2.0 5 95
    3.0 5 95
    3.1 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 255.1 (corresponding to [M+H]⁺ for C₁₂H₉F₃N₂O).

  • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Example transitions would be selected for quantification and confirmation.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow Rates: To be optimized for the specific instrument.

Reagent and Sample Preparation:

  • Similar to the HPLC-UV method, but with potentially lower concentrations for the working standards (e.g., 0.1 - 100 ng/mL) due to the higher sensitivity of the mass spectrometer. The use of a suitable internal standard is highly recommended for improved accuracy and precision.

Data Presentation: Expected LC-MS/MS Method Performance

The following table outlines the expected performance characteristics for a validated LC-MS/MS method.[6][7][8]

ParameterExpected Performance
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.07 ng/mL
Selectivity High, based on specific MRM transitions

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_start Weigh Sample/Standard prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_dilute Serial Dilution (Standards) prep_dissolve->prep_dilute prep_filter Filter (0.45 µm) prep_dissolve->prep_filter prep_dilute->prep_filter lcms_inject Inject into LC prep_filter->lcms_inject lcms_separate C18 Column Separation lcms_inject->lcms_separate lcms_ionize ESI+ Ionization lcms_separate->lcms_ionize lcms_select Select Precursor Ion (Q1) lcms_ionize->lcms_select lcms_fragment Fragment in Q2 lcms_select->lcms_fragment lcms_detect Detect Product Ions (Q3) lcms_fragment->lcms_detect data_integrate Integrate MRM Peaks lcms_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Analytical Goal for Quantification sensitivity Required Sensitivity? start->sensitivity matrix Matrix Complexity? sensitivity->matrix Low to Moderate lcms LC-MS/MS sensitivity->lcms High (Trace Levels) confirmation Need for Structural Confirmation? matrix->confirmation Simple matrix->lcms Complex hplc HPLC-UV confirmation->hplc No confirmation->lcms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The protocols detailed in this application note provide a comprehensive starting point for the development and validation of analytical methods for the quantification of this compound. For routine quality control and purity assessment in bulk materials, the HPLC-UV method offers a good balance of performance and accessibility. For analyses requiring higher sensitivity, selectivity, or for quantification in complex sample matrices, the LC-MS/MS method is the recommended approach. It is imperative that any method based on these protocols is fully validated according to the relevant regulatory guidelines (e.g., ICH) to ensure its suitability for the intended purpose.

References

Application Note: LC-MS Analysis of the Reaction Mixture for the Synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the analysis of the reaction mixture in the synthesis of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline using Liquid Chromatography-Mass Spectrometry (LC-MS). The synthesis of this molecule, a valuable intermediate in pharmaceutical and agrochemical research, typically involves a nucleophilic aromatic substitution (SNAr) reaction. Monitoring the progress of this reaction is crucial for optimizing yield, minimizing impurities, and ensuring the quality of the final product. LC-MS is an ideal analytical technique for this purpose, offering the required selectivity and sensitivity to separate and identify the reactants, the main product, and potential byproducts in the complex reaction matrix.

The probable synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 4-aminophenol. This application note will focus on the LC-MS analysis of a typical reaction mixture from this synthesis.

Experimental Protocols

Sample Preparation

A representative aliquot of the reaction mixture should be quenched and diluted to a suitable concentration for LC-MS analysis.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • 0.2 µm syringe filters

Protocol:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a large volume of a 1:1 mixture of acetonitrile and water (e.g., 1 mL).

  • Vortex the sample to ensure homogeneity.

  • If necessary, further dilute the sample to a final concentration of approximately 1-10 µg/mL to avoid detector saturation.

  • Filter the diluted sample through a 0.2 µm syringe filter into an LC-MS vial.

LC-MS Method

The following is a recommended starting method for the analysis. Optimization may be required based on the specific instrumentation and reaction conditions.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes, then hold for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 50-500

Data Presentation

The following tables summarize the expected key components in the reaction mixture and their corresponding mass-to-charge ratios (m/z).

Table 1: Key Components in the Reaction Mixture

Compound NameRoleMolecular FormulaExact Mass[M+H]+
4-AminophenolStarting MaterialC₆H₇NO109.0528110.0600
2-Chloro-5-(trifluoromethyl)pyridineStarting MaterialC₆H₃ClF₃N180.9906181.9979
This compound Product C₁₂H₉F₃N₂O 254.0667 255.0740
Bis(4-aminophenyl) etherPotential ImpurityC₁₂H₁₂N₂O200.0950201.1023
2-(4-Aminophenoxy)-5-(trifluoromethyl)pyridine N-oxidePotential ImpurityC₁₂H₉F₃N₂O₂270.0616271.0689

Table 2: Potential Adducts of the Main Product in ESI+

Adduct IonCalculated m/z
[M+H]+255.0740
[M+Na]+277.0559
[M+K]+293.0299
[M+NH₄]+272.0999
[2M+H]+509.1407

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_impurities Potential Impurities A 4-Aminophenol (C₆H₇NO) m/z [M+H]⁺ = 110.1 C This compound (C₁₂H₉F₃N₂O) m/z [M+H]⁺ = 255.1 A->C D Bis(4-aminophenyl) ether (C₁₂H₁₂N₂O) m/z [M+H]⁺ = 201.1 A->D Side Reaction E Unreacted Starting Materials A->E B 2-Chloro-5-(trifluoromethyl)pyridine (C₆H₃ClF₃N) m/z [M+H]⁺ = 182.0 B->C + Base, Solvent, Heat B->E Incomplete Reaction

Caption: Synthetic pathway for this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Reaction Reaction Mixture Aliquot Quench Quench and Dilute Reaction->Quench Filter Filter (0.2 µm) Quench->Filter Inject Inject into LC System Filter->Inject Column C18 Reversed-Phase Separation Inject->Column Ionize Electrospray Ionization (ESI+) Column->Ionize Detect Mass Analysis (m/z 50-500) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Spectra Extract Mass Spectra Chromatogram->Spectra Identify Identify Components Spectra->Identify Quantify Quantify Components Identify->Quantify

Caption: LC-MS workflow for reaction mixture analysis.

Application Notes and Protocols for 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a key building block in medicinal chemistry, valued for its utility in the synthesis of a variety of bioactive molecules. The trifluoromethyl group, a common feature in modern pharmaceuticals, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyridin-2-yloxy-aniline scaffold serves as a versatile platform for introducing further chemical diversity, making it a valuable starting material for the development of novel therapeutics, particularly in the area of kinase inhibition.

This document provides detailed application notes on the use of this compound as a building block for the synthesis of kinase inhibitors, along with comprehensive experimental protocols for their synthesis and biological evaluation.

Application in Kinase Inhibitor Synthesis

The this compound moiety is a common structural feature in a number of potent kinase inhibitors, including those targeting RAF and c-Met kinases, which are crucial components of signaling pathways frequently dysregulated in cancer.

RAF Kinase Inhibitors

The RAF (Rapidly Accelerated Fibrosarcoma) kinases (A-RAF, B-RAF, and C-RAF) are key components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are found in a significant percentage of human cancers, making it an attractive target for cancer therapy. The trifluoromethylpyridine moiety can be found in potent RAF inhibitors, where it often occupies a hydrophobic pocket in the kinase domain.

c-Met Kinase Inhibitors

The c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Several c-Met inhibitors incorporating the anilino-quinazoline or related scaffolds have shown significant promise, with some derivatives exhibiting potent activity in the nanomolar range.[1]

Quantitative Data of Structurally Related Kinase Inhibitors

The following table summarizes the in vitro potencies of representative kinase inhibitors that share structural similarities with compounds derivable from this compound. This data provides a valuable context for the potential efficacy of novel compounds synthesized from this building block.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, µM)Reference
12n c-Met0.030 ± 0.008A549, MCF-7, MKN-45Low micromolar[1]
I-15 B-RAFV600E12.6SK-Mel-2~0.4 (p-Erk inhibition)[2]
I-15 A-RAF30.1--[2]
I-15 B-RAFWT19.7--[2]
I-15 C-RAF17.5--[2]
9m B-RAF57A375Less active[3]
9m B-RAFV600E51--[3]
9m EGFR73--[3]
9m VEGFR27.0--[3]
TS-41 EGFRL858R68.1A549-P, H1975, PC-91.48 - 2.76[4]
TS-41 c-Met0.26--[4]
21b c-Met< 1.0NIH-3T3-TPR-Met, U-87 MGTumor growth inhibition[5]

Experimental Protocols

Synthesis of a Urea-Based Kinase Inhibitor

This protocol describes a general method for the synthesis of a urea derivative from this compound, a common scaffold for RAF inhibitors.

Workflow for Urea-Based Inhibitor Synthesis

G cluster_0 Step 1: Phosgene Equivalent Activation cluster_1 Step 2: Urea Formation cluster_2 Work-up and Purification A This compound C Isocyanate Intermediate A->C Base (e.g., Et3N) DCM, 0°C to rt B Triphosgene or Carbonyldiimidazole (CDI) B->C E Final Urea Product C->E DCM, rt D Amine (R-NH2) D->E F Aqueous Work-up E->F G Column Chromatography F->G H Pure Urea Inhibitor G->H

Caption: Synthetic workflow for a urea-based kinase inhibitor.

Materials:

  • This compound

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Desired amine (R-NH2) for the urea formation

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Formation of the Isocyanate Intermediate:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq).

    • Slowly add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Urea Formation:

    • In a separate flask, dissolve the desired amine (R-NH2) (1.0 eq) in anhydrous DCM.

    • Slowly add the amine solution to the isocyanate-containing reaction mixture at room temperature.

    • Stir the reaction for an additional 2-12 hours until TLC analysis indicates the consumption of the isocyanate intermediate.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure urea derivative.

Synthesis of a 4-Anilinoquinazoline-Based c-Met Inhibitor

This protocol outlines the synthesis of a 4-anilinoquinazoline derivative, a scaffold prevalent in c-Met inhibitors.

Workflow for Anilinoquinazoline Synthesis

G A Prepare serial dilutions of test compound B Incubate kinase, substrate, and ATP with compound A->B C Stop reaction B->C D Detect product formation (e.g., luminescence, fluorescence, radioactivity) C->D E Data analysis D->E F Determine IC50 value E->F G A Seed cells in a 96-well plate B Treat cells with serial dilutions of the compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate cell viability and determine GI50 G->H G HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding & Dimerization Autophosphorylation Autophosphorylation c-Met Receptor->Autophosphorylation Downstream Signaling\n(e.g., PI3K/AKT, RAS/MAPK) Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Autophosphorylation->Downstream Signaling\n(e.g., PI3K/AKT, RAS/MAPK) Cellular Responses\n(Growth, Motility, Invasion) Cellular Responses (Growth, Motility, Invasion) Downstream Signaling\n(e.g., PI3K/AKT, RAS/MAPK)->Cellular Responses\n(Growth, Motility, Invasion) cMet_Inhibitor cMet_Inhibitor cMet_Inhibitor->c-Met Receptor Inhibition

References

Application Notes and Protocols for the Biological Evaluation of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the biological evaluation of novel 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline analogs. This class of compounds, bearing the characteristic trifluoromethylpyridine moiety, holds potential for therapeutic intervention by targeting key cellular signaling pathways. Analogs of this scaffold have been shown to interact with a variety of biological targets, including protein kinases. These application notes and protocols are designed to provide a robust framework for screening these analogs, elucidating their mechanism of action, and identifying promising lead candidates for further drug development.

The following sections detail experimental protocols for primary biochemical screening, cellular assays to determine effects on viability and proliferation, target engagement confirmation within the cellular environment, and analysis of downstream signaling pathway modulation.

Data Presentation

All quantitative data from the described assays should be meticulously recorded and summarized in tables to facilitate clear comparison and interpretation of the structure-activity relationships (SAR) among the synthesized analogs.

Table 1: In Vitro Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)
Analog 1Kinase X150
Analog 2Kinase X75
Analog 3Kinase X500
Staurosporine (Control)Kinase X10

Table 2: Cell Viability Assay

Compound IDCell LineGI50 (µM)
Analog 1Cancer Cell Line A1.2
Analog 2Cancer Cell Line A0.5
Analog 3Cancer Cell Line A5.8
Doxorubicin (Control)Cancer Cell Line A0.1

Table 3: Cellular Thermal Shift Assay (CETSA)

Compound IDTreatment Concentration (µM)Temperature (°C)Relative Protein Stability (%)
Vehicle Control-50100
Vehicle Control-5450
Vehicle Control-5810
Analog 215485
Analog 215845

Table 4: Western Blot Densitometry Analysis

Treatmentp-Protein X / Total Protein X Ratio (Normalized to Vehicle)
Vehicle Control1.00
Analog 2 (0.1 µM)0.75
Analog 2 (1 µM)0.30
Analog 2 (10 µM)0.10

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase. A variety of assay formats are available, including fluorescence-based, luminescence-based, and radiometric assays.[1][2][3] The following is a general protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions plate Add Reagents to 384-well Plate reagents->plate incubate_reaction Incubate at Room Temperature plate->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP incubate_reaction->stop_reaction add_detection Add Kinase Detection Reagent to Convert ADP to ATP stop_reaction->add_detection incubate_detection Incubate to Stabilize Luminescent Signal add_detection->incubate_detection read_plate Read Luminescence incubate_detection->read_plate

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 384-well plate, add the kinase, substrate, and ATP solution.

  • Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay

Cell viability and proliferation assays are crucial for assessing the cytotoxic or cytostatic effects of the compounds on cancer cell lines or other relevant cell types.[4][5][6][7] The MTT or resazurin reduction assays are common colorimetric methods, while ATP-based assays like CellTiter-Glo® provide a luminescent readout.[5][7]

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Viability Assessment seed_cells Seed Cells in 96-well Plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_compounds Add Serial Dilutions of Compounds incubate_cells->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_absorbance Read Absorbance or Fluorescence incubate_reagent->read_absorbance

Caption: General workflow for a cell viability assay.

Materials:

  • Relevant cell line(s)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (e.g., DMSO or acidic isopropanol for MTT)

  • 96-well clear tissue culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[5]

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the MTT or resazurin solution to each well and incubate for 1-4 hours.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target protein in a cellular context.[8][9][10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow Diagram:

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Protein Analysis treat_cells Treat Cells with Compound or Vehicle harvest_cells Harvest and Lyse Cells treat_cells->harvest_cells aliquot_lysate Aliquot Cell Lysate harvest_cells->aliquot_lysate heat_samples Heat Aliquots at Different Temperatures aliquot_lysate->heat_samples centrifuge Centrifuge to Pellet Aggregated Proteins heat_samples->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant western_blot Analyze by Western Blot collect_supernatant->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cells expressing the target protein

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting (see next section)

Protocol:

  • Culture cells to confluency and treat with the test compound or vehicle for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures for 3 minutes using a thermal cycler.[8]

  • Cool the samples to room temperature.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[9]

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot Analysis of Downstream Signaling

Western blotting is used to investigate the effects of the compounds on the phosphorylation status and expression levels of proteins in the signaling pathway downstream of the target kinase.[12][13][14][15]

Signaling Pathway Diagram (Hypothetical Kinase Cascade):

G cluster_pathway Hypothetical Signaling Pathway Compound 4-{[5-(...)]oxy}aniline Analog KinaseX Target Kinase X Compound->KinaseX Inhibits ProteinY Downstream Protein Y KinaseX->ProteinY Phosphorylates ProteinZ Downstream Protein Z ProteinY->ProteinZ Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) ProteinZ->Response

Caption: Hypothetical signaling cascade inhibited by an aniline analog.

Materials:

  • Cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target and downstream proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with various concentrations of the test compound for a specified duration.

  • Lyse the cells in RIPA buffer and determine the protein concentration of each lysate.[14]

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Protein Y) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for the total form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the signaling pathway.

References

Application Notes and Protocols: 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a key chemical intermediate in the synthesis of several potent multi-kinase inhibitors used in oncology. Its structural motif is central to the design of targeted anti-cancer therapies. This aniline derivative serves as a crucial building block for the development of drugs that inhibit critical signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, it is a precursor to the FDA-approved anti-cancer drugs Sorafenib and Regorafenib, which have demonstrated efficacy in treating various solid tumors, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and colorectal cancer. These application notes provide detailed protocols for the synthesis of Sorafenib from this key aniline intermediate and for the subsequent in vitro evaluation of its anti-cancer properties.

Synthetic Application: Synthesis of Sorafenib

The following protocol describes the synthesis of Sorafenib, a multi-kinase inhibitor, from this compound. The key reaction is the formation of a urea linkage by reacting the aniline with an appropriate isocyanate.

Experimental Protocol: Synthesis of Sorafenib

Materials:

  • This compound

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine (optional, as a base)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM or THF.

  • In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same anhydrous solvent.

  • Slowly add the isocyanate solution to the stirred solution of the aniline at room temperature. The reaction is typically carried out at a 1:1 molar ratio.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield Sorafenib as a solid.

Biological Evaluation of Synthesized Agents

The following protocols are standard methods to evaluate the in vitro anti-cancer activity of synthesized compounds like Sorafenib.

Data Presentation: In Vitro Inhibitory Activity

The anti-cancer efficacy of Sorafenib and its fluorinated analogue Regorafenib is attributed to their ability to inhibit multiple protein kinases involved in tumor cell proliferation and angiogenesis.

Table 1: Kinase Inhibition Profile of Sorafenib and Regorafenib (IC50 values)

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)
RAF/MEK/ERK Pathway
c-RAF (RAF-1)62.5
B-RAF2228
B-RAF (V600E)3819
Angiogenesis RTKs
VEGFR-12613
VEGFR-2904.2
VEGFR-32046
PDGFR-β5722
TIE-2-31
Other Oncogenic RTKs
c-KIT687
FLT358-
RET431.5
FGFR-1580-

Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions.

Table 2: Anti-proliferative Activity of Sorafenib and Regorafenib in Cancer Cell Lines (IC50 values)

Cell LineCancer TypeSorafenib IC50 (µM)Regorafenib IC50 (µM)
HepG2Hepatocellular Carcinoma4.5 - 7.1[1][2][3]-
Huh7Hepatocellular Carcinoma7.1 - 17.1[2][3]-
U87-MGGlioblastoma-6.3[4]
A172Glioblastoma-2.4[4]
SW620Colorectal Cancer-0.97 - 3.27[5]
Colo-205Colorectal Cancer-0.97 - 3.27[5]

IC50 values can vary depending on the specific experimental conditions and duration of drug exposure.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Sorafenib (or other test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Protocol 2: In Vitro Kinase Assay (RAF and VEGFR)

This assay determines the inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Recombinant active kinase (e.g., B-RAF V600E, VEGFR-2)

  • Kinase-specific substrate (e.g., inactive MEK1 for RAF, a synthetic peptide for VEGFR)

  • Kinase assay buffer

  • ATP

  • Test compound (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a solution of the kinase and its substrate in the same buffer.

  • Reaction Setup: In a 384-well plate, add the diluted test compound. Then, add the kinase/substrate solution.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding a reagent to deplete unused ATP and then another reagent to convert ADP to ATP, which generates a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the inhibition of the RAF/MEK/ERK signaling pathway by measuring the phosphorylation status of ERK.

Materials:

  • Cancer cells

  • Cell culture dishes

  • Test compound (e.g., Sorafenib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of phospho-ERK to total ERK.

Mandatory Visualizations

Signaling Pathways

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (B-RAF, c-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib / Regorafenib Sorafenib->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by Sorafenib/Regorafenib.

Angiogenesis_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PLCg_PKC PLCγ/PKC Pathway VEGFR->PLCg_PKC PDGFR->PI3K_AKT Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PI3K_AKT->Angiogenesis PLCg_PKC->Angiogenesis Sorafenib Sorafenib / Regorafenib Sorafenib->VEGFR Sorafenib->PDGFR

Caption: Inhibition of angiogenesis pathways by Sorafenib/Regorafenib.

Experimental Workflow

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase & Substrate - Test Compound Dilutions - ATP Solution Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Test Compound - Add Kinase/Substrate Mix Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: - Add ATP Plate_Setup->Initiate_Reaction Incubate Incubate (e.g., 30°C for 60 min) Initiate_Reaction->Incubate Detect_Signal Detect Signal: - Add ADP-Glo™ Reagents - Measure Luminescence Incubate->Detect_Signal Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 4-aminophenol in the presence of a base. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the 2-position for nucleophilic attack by the hydroxyl group of 4-aminophenol.

Q2: What are the key starting materials for this synthesis?

A2: The essential starting materials are 2-chloro-5-(trifluoromethyl)pyridine and 4-aminophenol. It is crucial to use high-purity reagents to minimize side reactions and facilitate purification of the final product.

Q3: What role does the base play in this reaction, and which bases are commonly used?

A3: The base is critical for deprotonating the hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide ion, which then attacks the pyridine ring. Common bases for this type of reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base can significantly impact the reaction rate and yield.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the limiting reactant (typically 2-chloro-5-(trifluoromethyl)pyridine) and the appearance of the product spot indicate the reaction's progression. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: What are the typical purification methods for the final product?

A5: After the reaction is complete, the crude product is typically worked up by quenching the reaction mixture, followed by extraction with an organic solvent. The final product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the 4-aminophenol effectively. 2. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Poor Quality Starting Materials: Impurities in the 2-chloro-5-(trifluoromethyl)pyridine or 4-aminophenol can inhibit the reaction. 4. Solvent Issues: The solvent may not be suitable for the reaction or may not be anhydrous if a water-sensitive base (e.g., NaH) is used.1. Base Selection: Consider using a stronger base such as potassium tert-butoxide or sodium hydride. Ensure the base is fresh and properly handled. 2. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC. Microwave irradiation can also be explored to accelerate the reaction. 3. Reagent Purity: Verify the purity of the starting materials using analytical techniques like NMR or GC-MS. Purify if necessary. 4. Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or THF. Ensure the solvent is dry if using a moisture-sensitive base.
Formation of Side Products 1. N-Arylation: The amino group of 4-aminophenol can also act as a nucleophile, leading to the formation of an N-arylated byproduct. 2. Reaction with Solvent: At high temperatures, some solvents like DMF can decompose or react with the starting materials. 3. Hydrolysis of Starting Material: If water is present in the reaction mixture, 2-chloro-5-(trifluoromethyl)pyridine can hydrolyze to the corresponding pyridin-2-one.1. Protecting Groups: Consider protecting the amino group of 4-aminophenol with a suitable protecting group (e.g., Boc) before the SNAr reaction, followed by deprotection. 2. Solvent Stability: Choose a solvent that is stable under the reaction conditions. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry, especially when using strong bases.
Difficult Purification 1. Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Product Tailing on Silica Gel: The basicity of the aniline product can cause it to tail on silica gel during chromatography.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization can be an effective alternative or a final purification step. 2. Neutralize Column: Add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to the eluent to reduce tailing.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • 4-aminophenol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq), 2-chloro-5-(trifluoromethyl)pyridine (1.0-1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Data Presentation

Parameter Condition A Condition B Condition C Expected Outcome
Base K₂CO₃Cs₂CO₃NaHStronger bases may lead to faster reaction rates but could also increase side product formation.
Solvent DMFDMSOTHFHigher boiling point polar aprotic solvents generally facilitate the reaction.
Temperature 80 °C100 °C120 °CIncreased temperature typically accelerates the reaction, but may also promote side reactions.
Reaction Time 12 h8 h4 hReaction time should be optimized to ensure complete conversion without significant degradation.
Yield ModerateHighHighOptimal conditions should provide a high yield of the desired product.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - 2-Chloro-5-(trifluoromethyl)pyridine - 4-Aminophenol - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) start->reagents reaction Heat and Stir (e.g., 80-120 °C, 4-24 h) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Upon Completion monitoring->reaction Continue if incomplete purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Ineffective Base low_yield->cause1 cause2 Low Temperature low_yield->cause2 cause3 Impure Reagents low_yield->cause3 solution1 Use Stronger Base (e.g., t-BuOK, NaH) cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Purify Starting Materials cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline. This key intermediate is typically synthesized via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation reaction between 2-chloro-5-(trifluoromethyl)pyridine and 4-aminophenol.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low. What are the common causes?

A1: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and base. High temperatures can lead to degradation, while low temperatures may result in an incomplete reaction.

  • Poor Selectivity: A significant side reaction is the N-arylation of 4-aminophenol, leading to the formation of 4-({[5-(trifluoromethyl)pyridin-2-yl]amino}phenyl)amine.

  • Starting Material Quality: Impurities in 2-chloro-5-(trifluoromethyl)pyridine or degradation of 4-aminophenol can lead to side reactions and reduced yield.

  • Catalyst and Ligand Issues (for Ullmann-type reactions): In copper-catalyzed reactions, the choice of ligand is critical for achieving high selectivity and yield. Inefficient catalyst/ligand systems can result in a sluggish or incomplete reaction.

Q2: I am observing a significant amount of an isomeric byproduct. What is it and how can I avoid it?

A2: The most common isomeric byproduct is the N-arylated product, 4-({[5-(trifluoromethyl)pyridin-2-yl]amino}phenyl)amine. The 4-aminophenol starting material has two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). While O-arylation is the desired reaction, N-arylation can compete, especially under basic conditions. To favor O-arylation, a specific copper-catalyzed system using trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) as a ligand has been shown to be highly effective.[1][2][3][4][5]

Q3: What are the potential impurities in my starting materials?

A3:

  • 2-chloro-5-(trifluoromethyl)pyridine: Synthesis of this starting material can produce isomeric impurities, such as 2-chloro-3-(trifluoromethyl)pyridine, and over-chlorinated byproducts.[6] These can react with 4-aminophenol to generate undesired product isomers.

  • 4-aminophenol: This starting material is susceptible to oxidation, especially in the presence of a base, forming colored impurities like 4-quinoneimine and benzoquinone.[7][8] It is recommended to use fresh, high-purity 4-aminophenol.

Q4: How can I purify the final product and remove the N-arylated isomer?

A4: Purification is typically achieved by column chromatography on silica gel. The polarity difference between the desired O-arylated product and the N-arylated byproduct, as well as any unreacted starting materials, allows for their separation. The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the specific impurity profile.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield and/or Poor Selectivity (O- vs. N-arylation) Incorrect catalyst/ligand system.For Ullmann-type reactions, use a copper(I) iodide (CuI) catalyst with trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) as the ligand. This system has been demonstrated to be highly selective for O-arylation.[1][2][3][4][5]
Suboptimal solvent and base.Butyronitrile is an effective solvent, and potassium carbonate (K2CO3) is a suitable base for the CuI/CyDMEDA system.[1]
Reaction temperature is too high or too low.The optimal temperature for the CuI/CyDMEDA system is around 70°C. Higher temperatures can lead to byproduct formation and degradation, while lower temperatures result in slow reaction rates.[1]
Presence of Isomeric Impurities in the Final Product Impurities in the 2-chloro-5-(trifluoromethyl)pyridine starting material.Analyze the starting material by GC-MS to identify and quantify any isomeric impurities. If necessary, purify the starting material before use.
Reaction Mixture Turns Dark/Colored Oxidation of 4-aminophenol.Use high-purity, fresh 4-aminophenol. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7][8]
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress by TLC or LC-MS. Ensure the reaction is stirred until the starting materials are consumed.
Poor quality of starting materials.Verify the purity of both 2-chloro-5-(trifluoromethyl)pyridine and 4-aminophenol using appropriate analytical techniques.

Data Presentation

Table 1: Comparison of Ligands for the Selective O-Arylation of 4-Aminophenol

LigandCatalyst SystemSolventBaseTemp (°C)Yield of O-arylated Product (%)Yield of N-arylated Product (%)
trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) 10 mol% CuIButyronitrileK2CO370>95 <5
Picolinic Acid5 mol% CuIDMSOK3PO4110LowMajor Product
Pyrrole-2-carboxylic acid5 mol% CuIDMSOK3PO4110MixtureMixture
Proline5 mol% CuIDMSOK3PO4110MixtureMixture

Data adapted from Buchwald, S. L., et al.[1][3]

Experimental Protocols

Recommended Protocol for the Selective O-Arylation of 4-Aminophenol:

This protocol is based on the highly selective method developed by Buchwald and Maiti.[1][2][3][4][5]

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • 4-aminophenol

  • Copper(I) iodide (CuI)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA)

  • Potassium carbonate (K2CO3), anhydrous

  • Butyronitrile, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add CuI (10 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%), and anhydrous K2CO3 (2.0 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add 4-aminophenol (1.0 equivalent), 2-chloro-5-(trifluoromethyl)pyridine (1.2 equivalents), and anhydrous butyronitrile.

  • Stir the reaction mixture at 70°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Products 2_chloro_pyridine 2-chloro-5-(trifluoromethyl)pyridine O_arylated This compound (Desired Product) 2_chloro_pyridine->O_arylated O-Arylation N_arylated 4-({[5-(Trifluoromethyl)pyridin-2-yl]amino}phenyl)amine (Side Product) 2_chloro_pyridine->N_arylated N-Arylation 4_aminophenol 4-aminophenol 4_aminophenol->O_arylated 4_aminophenol->N_arylated catalyst CuI / CyDMEDA K2CO3, Butyronitrile, 70°C catalyst->O_arylated

Caption: Main reaction pathway and the competing N-arylation side reaction.

Troubleshooting_Workflow cluster_solutions Solutions start Low Yield or Impure Product check_selectivity Check for N-arylated byproduct (LC-MS/NMR) start->check_selectivity check_starting_materials Analyze Starting Materials (GC-MS/NMR) check_selectivity->check_starting_materials No N-arylation optimize_catalyst Implement CuI/CyDMEDA catalyst system check_selectivity->optimize_catalyst N-arylation detected purify_sm Purify 2-chloro-5-(trifluoromethyl)pyridine check_starting_materials->purify_sm Isomeric impurities in pyridine use_fresh_ap Use fresh, high-purity 4-aminophenol check_starting_materials->use_fresh_ap Degraded 4-aminophenol end Achieve High Yield and Purity optimize_catalyst->end purify_sm->end use_fresh_ap->end

References

Technical Support Center: Purification of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound derivatives?

A1: The most common impurities typically arise from the synthetic route, which is often a nucleophilic aromatic substitution (e.g., Ullmann condensation) or a Buchwald-Hartwig coupling.[1] These impurities may include:

  • Unreacted starting materials: Such as the corresponding phenol and 2-halo-5-(trifluoromethyl)pyridine.

  • Side-products from the coupling reaction: Homocoupling of the aryl halide can lead to the formation of bipyridine derivatives.

  • Positional isomers: Depending on the synthetic strategy, isomers of the target compound may be formed.[2]

  • Residual catalyst: If a metal-catalyzed coupling reaction is used, traces of the catalyst (e.g., copper or palladium) may remain.[3]

  • Degradation products: The trifluoromethyl group can sometimes be sensitive to certain reaction or workup conditions.[4]

Q2: My purified product has a persistent color. How can I remove colored impurities?

A2: Colored impurities often indicate the presence of high molecular weight byproducts or trace metal residues. Here are a few strategies:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be aware that this may also reduce your overall yield.[5]

  • Silica Gel Filtration: Passing a solution of your compound through a short plug of silica gel can effectively remove baseline impurities and some colored compounds.

  • Chelating Agents: If metal catalyst residue is suspected, washing the organic solution with a dilute aqueous solution of a chelating agent like EDTA may be effective.

Q3: I'm having trouble separating my desired product from a close-running impurity on TLC. What should I do?

A3: Close-running impurities can be challenging. Here are some chromatographic strategies to improve separation:

  • Optimize the Solvent System: Systematically vary the polarity of your eluent for column chromatography. Using a gradient elution, from a non-polar to a more polar solvent system, can often resolve closely related compounds.[6]

  • Alternative Stationary Phases: If standard silica gel is not effective, consider using alumina or a bonded-phase silica like a phenyl or pentafluorophenyl (PFP) column, which can offer different selectivity through π-π interactions.[7]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a C18 or phenyl-hexyl column can provide high resolution.[2][8]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This can happen if the solution is too concentrated, cooled too quickly, or if the melting point of your compound is lower than the boiling point of the solvent.[5] To encourage crystallization:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.[5]

  • Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal can initiate crystallization.[5]

  • Cool the solution more slowly: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[9]

  • Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a mixed-solvent system.[10]

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Potential Cause Troubleshooting Steps
Product is too soluble in the eluent Reduce the polarity of the solvent system. Start with a less polar eluent and gradually increase the polarity.
Product is irreversibly adsorbed onto the silica gel The basic aniline and pyridine moieties can interact strongly with acidic silanol groups on the silica.[8] Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent to improve recovery.[7]
Product streaking/tailing on the column This is also often due to strong interaction with the stationary phase. In addition to adding a basic modifier, ensure your sample is loaded in a concentrated band using a minimal amount of solvent.[7]
Improper column packing Channels or cracks in the silica gel bed can lead to poor separation and product loss. Ensure the column is packed uniformly.[6]
Issue 2: Recrystallization Fails to Improve Purity
Potential Cause Troubleshooting Steps
Inappropriate solvent choice The impurity may have similar solubility to your product in the chosen solvent. Screen a variety of solvents with different polarities.[9] A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[5]
Crystallization is too rapid Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling.[9]
Co-crystallization of impurity If the impurity is structurally very similar to the product, it may co-crystallize. In this case, another purification method like column chromatography may be necessary before a final recrystallization.
Product is still impure after multiple recrystallizations Consider a different purification technique. If the impurity is non-volatile, sublimation could be an option. Alternatively, preparative HPLC might be required for high purity.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound derivatives.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or heptane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the product. The addition of 0.5% triethylamine to the eluent can improve peak shape and recovery.[7]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally on a small scale.[5]

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and upon heating. Good candidates for polar fluorinated molecules include ethanol, methanol, acetone, ethyl acetate, or a mixed solvent system like toluene/hexanes or ethanol/water.[5][10]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by further cooling in an ice bath or refrigerator.[9]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Eluent System (v/v)PolarityTypical Application
Hexanes / Ethyl Acetate (9:1 to 1:1)Low to MediumGeneral purpose for separating compounds of moderate polarity.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighFor more polar compounds or when stronger elution is needed.
Toluene / Acetone (9:1 to 7:3)MediumOffers different selectivity, particularly for aromatic compounds.
Add 0.5% Triethylamine to any of the above-Recommended to reduce tailing of the basic aniline and pyridine moieties.[7]

Table 2: Potential Solvents for Recrystallization Screening

Single SolventsMixed Solvents (Good Solvent / Anti-Solvent)
Ethanol[10]Toluene / Hexanes[5]
Methanol[10]Acetone / Water[5]
IsopropanolEthanol / Water[5]
Ethyl Acetate[9]Dichloromethane / Hexanes
Acetone[9]Ethyl Acetate / Heptane
Toluene[5]Tetrahydrofuran / Water

Visualizations

experimental_workflow crude Crude Product column Column Chromatography crude->column Initial Purification recrystallize Recrystallization column->recrystallize Further Purification pure_product Pure Product column->pure_product If sufficiently pure recrystallize->pure_product Final Product troubleshooting_logic start Impure Product After Initial Purification check_impurities What is the nature of the impurity? start->check_impurities unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Different Polarity side_product Side Product / Isomer check_impurities->side_product Similar Polarity baseline_color Baseline / Colored Impurity check_impurities->baseline_color Highly Polar / Colored optimize_column Optimize Column Chromatography (Gradient, Solvent System) unreacted_sm->optimize_column side_product->optimize_column charcoal Treat with Activated Charcoal or Silica Plug baseline_color->charcoal recrystallize Recrystallization (Screen Solvents) optimize_column->recrystallize For final polishing

References

Technical Support Center: Optimizing Reaction Conditions for 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, including the multi-kinase inhibitor Sorafenib.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 2-halo-5-(trifluoromethyl)pyridine, typically 2-chloro-5-(trifluoromethyl)pyridine, with 4-aminophenol in the presence of a base.

Q2: Which starting materials are required for this synthesis?

The essential starting materials are:

  • 2-Chloro-5-(trifluoromethyl)pyridine: The electrophilic pyridine component.

  • 4-Aminophenol: The nucleophile that displaces the halide.

  • A suitable base: To deprotonate the hydroxyl group of 4-aminophenol, enhancing its nucleophilicity.

  • An appropriate solvent: To dissolve the reactants and facilitate the reaction.

Q3: What are some common bases used for this reaction, and how do I choose one?

Commonly used bases include potassium tert-butoxide (KOtBu), sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield. Stronger bases like KOtBu or NaH are often effective but require anhydrous conditions. Carbonates are milder and can be used in a wider range of solvents.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the desired product. The disappearance of the limiting reactant spot (usually 2-chloro-5-(trifluoromethyl)pyridine or 4-aminophenol) and the appearance of a new product spot indicate the reaction is proceeding.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Nucleophile: The hydroxyl group of 4-aminophenol is not sufficiently deprotonated.• Use a stronger base (e.g., KOtBu, NaH) and ensure anhydrous reaction conditions. • Increase the equivalents of the base.
2. Low Reaction Temperature: The reaction may be too slow at lower temperatures.• Increase the reaction temperature. Microwave-assisted heating can significantly reduce reaction times and improve yields.[1]
3. Poor Solvent Choice: The reactants may not be fully soluble, or the solvent may not be suitable for an SNAr reaction.• Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.
Formation of Side Products 1. N-Arylation: The amino group of 4-aminophenol can compete with the hydroxyl group as the nucleophile.• Protect the amino group of 4-aminophenol before the reaction (e.g., as an acetamide) and deprotect it after the ether linkage is formed.
2. Decomposition of Starting Materials: High temperatures over prolonged periods can lead to degradation.• Optimize the reaction time and temperature. Use of microwave irradiation can allow for high temperatures over shorter periods, minimizing decomposition.[1]
Difficult Product Purification 1. Co-elution with Starting Materials: The product and unreacted 4-aminophenol may have similar polarities.• Optimize the reaction to drive it to completion. • Employ a different solvent system for column chromatography or consider recrystallization.
2. Presence of Dark-Colored Impurities: These can arise from the decomposition of reactants or solvent.• Ensure high-purity starting materials and solvents. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

A detailed experimental protocol for the synthesis of a related compound suggests a robust method applicable to the target molecule.[1]

Microwave-Assisted Synthesis:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.), 4-aminophenol (1.1 eq.), and potassium tert-butoxide (1.5 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the vessel.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 200°C and maintain this temperature for 4.5 hours.[1]

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Reactants Base Solvent Temperature Time Yield Reference
2-Chloro-N-methylpicolinamide, Aminopyridinol derivativeKOtBuDMF200°C (Microwave)4.5 h80%[1]

Note: This data is for a structurally similar synthesis and serves as a strong starting point for optimizing the synthesis of this compound.

Visualizations

experimental_workflow start Start reactants Combine Reactants: - 2-Chloro-5-(trifluoromethyl)pyridine - 4-Aminophenol - Base (e.g., KOtBu) start->reactants solvent Add Solvent (e.g., DMF) reactants->solvent reaction Reaction (e.g., Microwave at 200°C) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product troubleshooting_logic start Problem Encountered low_yield Low or No Product start->low_yield side_products Side Product Formation start->side_products purification_issue Purification Difficulty start->purification_issue inactive_nucleophile Check Base Strength & Anhydrous Conditions low_yield->inactive_nucleophile Is base strong enough? low_temp Increase Reaction Temperature low_yield->low_temp Is temperature adequate? bad_solvent Change to Polar Aprotic Solvent low_yield->bad_solvent Is solvent appropriate? n_arylation Protect Amino Group side_products->n_arylation Is N-arylation observed? decomposition Optimize Temp/Time (Consider Microwave) side_products->decomposition Are degradation products present? coelution Optimize Reaction Completion & Chromatography purification_issue->coelution Co-elution with starting material? impurities Use Pure Reagents & Inert Atmosphere purification_issue->impurities Dark-colored impurities?

References

Technical Support Center: 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.

Issue Potential Cause Recommended Solution
Compound Discoloration (Yellowing/Browning) Oxidation of the aniline moiety upon exposure to air and/or light.[1]Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber vial, and at a low temperature. Prepare solutions fresh for each experiment.
Low or No Reaction Yield Reagent degradation due to improper storage. Incompatible reaction conditions.Confirm the purity of the starting material using techniques like HPLC or NMR. Optimize reaction conditions such as solvent, temperature, and pH. Ensure all reactants and catalysts are of high purity and active.
Inconsistent Analytical Results (e.g., HPLC, LC-MS) On-column degradation or sample instability in the analytical solvent. Photodegradation during sample preparation and analysis.Use amber autosampler vials to minimize light exposure.[2] Prepare samples immediately before analysis. Consider using a mobile phase with a pH that ensures the stability of the analyte. Lowering the column temperature may also prevent thermal degradation.[2]
Appearance of Unexpected Peaks in Chromatograms Formation of degradation products through hydrolysis, oxidation, or photolysis.Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. Based on the identified structures, adjust experimental and storage conditions to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the compound is susceptible to several degradation pathways:

  • Hydrolysis: The ether linkage is a potential site for hydrolysis, which could lead to the formation of 4-aminophenol and 5-(trifluoromethyl)pyridin-2-ol. The trifluoromethyl group itself is generally stable to hydrolysis under normal conditions but can be susceptible under harsh acidic or basic conditions.

  • Oxidation: The aniline functional group is prone to oxidation, which can result in the formation of nitroso, nitro, and various polymeric species.[1][3] This process can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Aromatic amines and pyridine derivatives can undergo degradation upon exposure to UV light.[1] This often involves the generation of reactive oxygen species that can attack the aromatic rings, leading to hydroxylation and potential cleavage of the molecule.

Q2: How should I properly store this compound to prevent degradation?

A2: To ensure the stability of the compound, it should be stored in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. For long-term storage, refrigeration is advised.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is the most powerful technique.[4] HPLC-DAD allows for the quantification of the parent compound and its degradation products, while HPLC-MS is crucial for the identification and structural elucidation of the degradants. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization to improve volatility and thermal stability.

Q4: Are there any known incompatible materials or reagents?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they are likely to promote the degradation of the aniline and trifluoromethylpyridine moieties.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration.

    • Analyze the samples using a validated stability-indicating HPLC-UV-MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Identify and characterize the major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and Mass Spectrometry (ESI positive and negative modes)

Degradation Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study, based on typical results for similar compounds.

Stress Condition % Degradation Major Degradation Products (Hypothetical) Potential m/z
0.1 M HCl, 60°C, 24h15%4-Aminophenol, 5-(Trifluoromethyl)pyridin-2-ol110.1, 164.0
0.1 M NaOH, 60°C, 24h25%4-Aminophenol, 5-(Trifluoromethyl)pyridin-2-ol110.1, 164.0
3% H₂O₂, RT, 24h35%Oxidized aniline derivatives (e.g., nitroso, nitro)270.2, 286.2
Heat, 105°C, 24h5%Minor oxidative and hydrolytic productsVarious
UV Light, 254 nm, 24h45%Hydroxylated and ring-opened productsVarious

Visualizations

Degradation_Pathways parent This compound hydrolysis_product1 4-Aminophenol parent->hydrolysis_product1 Hydrolysis (H+ or OH-) hydrolysis_product2 5-(Trifluoromethyl)pyridin-2-ol parent->hydrolysis_product2 Hydrolysis (H+ or OH-) oxidation_products Oxidized Products (Nitroso, Nitro, etc.) parent->oxidation_products Oxidation ([O]) photodegradation_products Photodegradation Products (Hydroxylated, Ring-Opened) parent->photodegradation_products Photolysis (UV Light)

Caption: Potential degradation pathways of the target compound.

Experimental_Workflow start Start: Pure Compound stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis HPLC-UV-MS Analysis stress->analysis identification Degradant Identification (MS Fragmentation) analysis->identification quantification Degradant Quantification (HPLC-UV) analysis->quantification pathway Pathway Elucidation identification->pathway quantification->pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline. This valuable intermediate is often synthesized via a copper-catalyzed Ullmann condensation reaction. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and effective method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-chloro-5-(trifluoromethyl)pyridine with 4-aminophenol. The reaction typically requires a copper(I) catalyst, a base, and a high-boiling point solvent.

Synthesis_Pathway 2-chloro-5-(trifluoromethyl)pyridine 2-chloro-5-(trifluoromethyl)pyridine Reactants 2-chloro-5-(trifluoromethyl)pyridine->Reactants 4-aminophenol 4-aminophenol 4-aminophenol->Reactants Product This compound Reactants->Product Cu(I) catalyst, Base, Solvent, Heat

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q2: I am observing low to no yield of the desired product. What are the possible causes and how can I improve the yield?

Low or no product yield is a frequent issue in Ullmann couplings. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions

Potential Cause Suggested Solutions
Inactive Catalyst The active catalytic species is Cu(I). Ensure you are using a high-purity Cu(I) salt such as CuI, CuBr, or Cu₂O. If your copper source is old or has been exposed to air, it may have oxidized to Cu(II), which is generally less effective. Consider using freshly purchased catalyst or activating the copper source.
Inappropriate Base The choice of base is critical. Common bases for this reaction include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base strength can influence the reaction rate and selectivity. A screening of different bases is recommended to find the optimal one for your specific conditions.
Suboptimal Solvent Ullmann reactions typically require polar aprotic solvents with high boiling points. Common choices include DMF, DMSO, NMP, and 1,4-dioxane. The solvent should be anhydrous, as water can deactivate the catalyst and lead to side reactions.
Incorrect Reaction Temperature While traditional Ullmann reactions required high temperatures (>180 °C), modern protocols with appropriate ligands can often be run at lower temperatures (100-140 °C). If the reaction is not proceeding, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition of reactants or products.
Ligand Issues (if applicable) While some Ullmann reactions proceed without a ligand, the addition of a ligand can significantly improve the yield and reaction rate. Common ligands for copper-catalyzed cross-couplings include 1,10-phenanthroline and various amino acids. If you are using a ligand, ensure it is pure and compatible with your reaction conditions.

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"Inactive_Catalyst" -> "Solution_Catalyst"; "Inappropriate_Base" -> "Solution_Base"; "Suboptimal_Solvent" -> "Solution_Solvent"; "Incorrect_Temperature" -> "Solution_Temperature"; "Ligand_Issues" -> "Solution_Ligand"; }

Caption: Troubleshooting flowchart for low product yield.

Q3: My reaction mixture has turned dark brown or black, and I'm getting a complex mixture of products. What is happening?

A dark reaction color and the formation of multiple products often indicate side reactions or decomposition.

Potential Causes and Solutions

  • Oxidation of 4-aminophenol: 4-aminophenol is susceptible to oxidation, especially at elevated temperatures in the presence of a base and residual oxygen. This can lead to the formation of colored polymeric byproducts.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use and maintain a positive pressure of inert gas throughout the reaction.

  • Homocoupling of 4-aminophenol: The copper catalyst can also promote the homocoupling of 4-aminophenol to form undesired dimeric or polymeric species.

    • Solution: Optimizing the catalyst loading and reaction temperature can help minimize this side reaction. Using a ligand can sometimes improve the selectivity for the desired cross-coupling reaction.

  • Decomposition of the Product: The product itself might be unstable under the reaction conditions, especially if the temperature is too high or the reaction time is too long.

    • Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting materials are consumed. Avoid unnecessarily long reaction times. Consider lowering the reaction temperature if product decomposition is suspected.

Q4: I am having difficulty purifying the final product. What are the common impurities and what is a good purification strategy?

Purification of the product can be challenging due to the presence of starting materials, side products, and catalyst residues.

Common Impurities

  • Unreacted 4-aminophenol

  • Unreacted 2-chloro-5-(trifluoromethyl)pyridine

  • Homocoupled product of 4-aminophenol

  • Products of N-arylation (where the pyridine ring couples to the nitrogen of the aniline)

  • Copper catalyst residues

Purification Strategy

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water to remove the base and other water-soluble impurities. A wash with a dilute aqueous solution of a chelating agent like EDTA can help remove residual copper salts.

  • Flash Column Chromatography: This is the most common method for purifying the final product.[1][2][3]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity of the solvent system should be optimized based on TLC analysis of the crude product. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate can effectively separate the product from less polar impurities and starting materials.

Table 1: Typical Parameters for Flash Column Chromatography

ParameterRecommended Value
Stationary Phase Silica Gel (230-400 mesh)[3]
Mobile Phase Hexanes/Ethyl Acetate gradient (e.g., 10% to 40% Ethyl Acetate)
Elution Monitoring TLC with UV visualization (254 nm)

Experimental Protocol

Detailed Experimental Protocol for Ullmann Condensation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq.), 2-chloro-5-(trifluoromethyl)pyridine (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to 4-aminophenol.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

References

Technical Support Center: Trifluoromethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylpyridine reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of multi-chlorinated pyridines. How can I minimize these byproducts?

A1: The formation of multi-chlorinated pyridines is a common issue, particularly in vapor-phase chlorination reactions. The degree of chlorination is sensitive to the reaction conditions.

Troubleshooting Steps:

  • Adjust Molar Ratio of Chlorine Gas: Carefully control the molar ratio of chlorine gas to your starting pyridine compound. A lower ratio of chlorine will favor mono- and di-chlorination, while higher ratios will lead to a greater proportion of multi-chlorinated byproducts.[1][2]

  • Optimize Reaction Temperature: The reaction temperature plays a crucial role in the selectivity of the chlorination process. Lowering the temperature may reduce the rate of reaction but can significantly improve the selectivity towards the desired chlorinated product. Conversely, excessively high temperatures can lead to the formation of undesirable byproducts and decomposition.[1][2][3]

  • Catalyst Selection: For certain reactions, the choice of catalyst can influence the regioselectivity of chlorination. Ensure you are using the appropriate catalyst for your desired transformation.

  • Byproduct Recycling: In some industrial processes, unwanted multi-chlorinated byproducts can be reduced back to the desired starting material through catalytic hydrogenolysis and then reintroduced into the reactor, improving overall process efficiency.[1][2]

Q2: I am observing both under-fluorinated (e.g., dichlorofluoromethyl-pyridines) and over-fluorinated byproducts in my fluorination reaction. What should I do?

A2: The presence of both under- and over-fluorinated products indicates that the fluorination conditions are not optimized for your specific substrate.

Troubleshooting Steps:

  • Control Reaction Time: Insufficient reaction time can lead to incomplete fluorination, resulting in under-fluorinated byproducts like (chlorodifluoromethyl)pyridines and (dichlorofluoromethyl)pyridines.[4][5] Conversely, excessively long reaction times can lead to over-fluorination. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR) to determine the optimal reaction time.

  • Adjust Fluorinating Agent Stoichiometry: Ensure the correct stoichiometry of your fluorinating agent (e.g., HF). An excess may lead to over-fluorination, while a deficiency will result in under-fluorination.

  • Optimize Temperature and Pressure: For liquid-phase fluorination with HF, the reaction is often conducted at elevated temperatures (e.g., 150°C to 250°C) and superatmospheric pressures (e.g., 5 to 1200 psig).[3][5] Fine-tuning these parameters can improve the selectivity for the desired trifluoromethylpyridine. Temperatures above 250°C may cause decomposition of the starting materials and products.[3]

  • Purification: These byproducts can often be separated from the desired product by distillation.[3][5] Under-fluorinated materials can sometimes be recycled back into the fluorination reactor.[4] Over-fluorinated byproducts, such as ring-fluorinated pyridines, can sometimes be converted back to the desired chloro-substituted product by reaction with a chlorinating agent like HCl.[4]

Q3: My reaction is producing a mixture of isomeric trifluoromethylpyridines. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the trifluoromethylation of pyridines can be challenging, as direct trifluoromethylation can often lead to a mixture of isomers.

Troubleshooting Steps:

  • Choice of Synthetic Route: The synthetic strategy significantly impacts regioselectivity.

    • Building Block Approach: Constructing the pyridine ring from a trifluoromethyl-containing building block often provides better regiocontrol compared to direct trifluoromethylation of a pre-formed pyridine ring.[1][2]

    • Directed C-H Functionalization: Recent methods utilize directing groups to achieve regioselective C-H trifluoromethylation. For instance, an N-methylpyridine quaternary ammonium activation strategy has been developed for highly regioselective direct C-H trifluoromethylation.

  • Reaction Conditions for Direct Trifluoromethylation: If using a direct trifluoromethylation approach, the choice of trifluoromethylating agent, catalyst, and solvent can influence the isomer distribution. Careful optimization of these parameters is necessary. For example, nucleophilic trifluoromethylation methods have been developed for selective functionalization at the 2- and 4-positions of the pyridine ring.

Data Presentation

Table 1: Product Distribution in the Simultaneous Vapor-Phase Synthesis of Trifluoromethylpyridines from Picolines.

Starting MaterialReaction Temperature (°C)Major Product(s)Peak Area (%)Minor Product(s)Peak Area (%)
3-Picoline3502-Chloro-5-(trifluoromethyl)pyridine652,3-Dichloro-5-(trifluoromethyl)pyridine15
2-Picoline3502-(Trifluoromethyl)pyridine406-Chloro-2-(trifluoromethyl)pyridine30
4-Picoline4004-(Trifluoromethyl)pyridine502-Chloro-4-(trifluoromethyl)pyridine25

Data adapted from a study on the synthesis and application of trifluoromethylpyridines.

Experimental Protocols

Key Experiment: Simultaneous Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes a general procedure for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline via a simultaneous chlorination and fluorination reaction in the vapor phase.

Materials:

  • 3-Picoline

  • Chlorine gas

  • Hydrogen Fluoride (HF)

  • Transition metal-based catalyst (e.g., iron fluoride)

  • Vapor-phase reactor with a catalyst fluidized-bed phase and an empty phase

Procedure:

  • Reactor Setup: The vapor-phase reactor is designed with two distinct zones: a catalyst fluidized-bed phase followed by an empty phase. The reactor is heated to the desired reaction temperature (typically >300°C).[3][6]

  • Reactant Feed: 3-Picoline, chlorine gas, and hydrogen fluoride are continuously fed into the reactor.

  • First Stage (Catalyst Fluidized-Bed): In the first stage, the reactants pass through the fluidized bed containing the transition metal catalyst. Here, the chlorination of the methyl group of 3-picoline and subsequent fluorination to the trifluoromethyl group occurs, forming 3-(trifluoromethyl)pyridine.[3][6]

  • Second Stage (Empty Phase): The reaction mixture then flows into the empty phase of the reactor. In this zone, further nuclear chlorination of the pyridine ring takes place to yield 2-chloro-5-(trifluoromethyl)pyridine as the major product.[3][6]

  • Product Collection and Purification: The product stream exiting the reactor is cooled and collected. The desired 2-chloro-5-(trifluoromethyl)pyridine is then separated from byproducts (such as 2,3-dichloro-5-(trifluoromethyl)pyridine) and unreacted starting materials, typically by distillation.

Visualizations

Byproduct_Troubleshooting_Workflow start Reaction Yields Undesirable Byproducts identify_byproduct Identify Byproduct Structure (e.g., GC-MS, NMR) start->identify_byproduct multi_chlorinated Multi-chlorinated Pyridines identify_byproduct->multi_chlorinated Excess Chlorination under_over_fluorinated Under/Over-fluorinated Pyridines identify_byproduct->under_over_fluorinated Incomplete/Excessive Fluorination isomers Isomeric Mixture identify_byproduct->isomers Poor Regioselectivity action1 Adjust Cl2 Molar Ratio Optimize Temperature multi_chlorinated->action1 action2 Optimize Reaction Time Adjust HF Stoichiometry Optimize Temp/Pressure under_over_fluorinated->action2 action3 Change Synthetic Route (e.g., Building Block Approach) Optimize Direct Trifluoromethylation Conditions isomers->action3 purify Purify Product (e.g., Distillation) action1->purify action2->purify action3->purify end Desired Product Obtained purify->end

Caption: Troubleshooting workflow for byproduct formation.

Simplified_Vapor_Phase_Synthesis cluster_reactor Vapor-Phase Reactor (>300°C) cluster_stage1 Stage 1: Catalyst Fluidized Bed cluster_stage2 Stage 2: Empty Phase picoline 3-Picoline tf_pyridine 3-(Trifluoromethyl)pyridine picoline->tf_pyridine  + Cl2, HF  (FeFx catalyst) main_product 2-Chloro-5-(trifluoromethyl)pyridine (Major Product) tf_pyridine->main_product  + Cl2 (Nuclear Chlorination) byproduct 2,3-Dichloro-5-(trifluoromethyl)pyridine (Byproduct) tf_pyridine->byproduct purification Purification (Distillation) main_product->purification Cool & Collect byproduct->purification final_product Pure 2-Chloro-5- (trifluoromethyl)pyridine purification->final_product

Caption: Simplified vapor-phase synthesis of 2-chloro-5-(trifluoromethyl)pyridine.

References

Technical Support Center: Scaling Up the Synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, a key intermediate in the manufacturing of multi-kinase inhibitors like Sorafenib. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in a clear, accessible format.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the nucleophilic aromatic substitution (SNAr) reaction between 4-aminophenol and 2-chloro-5-(trifluoromethyl)pyridine.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient Base: The base is crucial for deprotonating the hydroxyl group of 4-aminophenol, making it a more potent nucleophile. 2. Low Reaction Temperature: The SNAr reaction may have a significant activation energy barrier. 3. Poor Solvent Quality: Presence of water in the solvent can quench the base and hinder the reaction. 4. Starting Material Quality: Impurities in either 4-aminophenol or 2-chloro-5-(trifluoromethyl)pyridine can interfere with the reaction.1. Ensure at least one equivalent of a strong base (e.g., KOtBu, NaH) is used. For weaker bases like K2CO3 or Cs2CO3, an excess (1.5-2.0 equivalents) may be necessary. 2. Gradually increase the reaction temperature. Microwave heating can significantly reduce reaction times and improve yields.[1] 3. Use anhydrous solvents. Consider drying the solvent over molecular sieves prior to use. 4. Verify the purity of starting materials via NMR or GC-MS before commencing the reaction.
Formation of Side Products/Impurities 1. Reaction with the Amino Group: The amino group of 4-aminophenol can also act as a nucleophile, leading to the formation of N-arylated byproducts. 2. Decomposition of Starting Materials or Product: High temperatures or prolonged reaction times can lead to degradation. 3. Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.1. The hydroxyl group is generally more nucleophilic under basic conditions. However, to completely avoid N-arylation, consider protecting the amine group of 4-aminophenol (e.g., as a carbamate) prior to the SNAr reaction, followed by a deprotection step. 2. Monitor the reaction progress closely using TLC or HPLC. Once the starting material is consumed, proceed with the work-up to avoid degradation. 3. If side reactions with the solvent are suspected, consider using an alternative high-boiling point aprotic solvent such as DMSO or NMP.
Difficult Product Purification 1. Co-elution of Product and Starting Materials: The product and unreacted 4-aminophenol may have similar polarities. 2. Presence of Dark-Colored Impurities: These are often due to decomposition products. 3. Emulsion Formation During Work-up: This can complicate the extraction process.1. Optimize the reaction to drive it to completion. For purification, a carefully selected solvent system for column chromatography is essential. A gradient elution from a non-polar to a moderately polar solvent system (e.g., hexane/ethyl acetate) is recommended. 2. Treat the crude product with activated carbon to remove colored impurities before further purification. 3. To break emulsions, add a saturated solution of brine (NaCl) during the aqueous work-up.
Scale-Up Challenges 1. Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized concentration and temperature gradients. 2. Poor Heat Transfer: Difficulty in maintaining a consistent temperature throughout the reaction vessel. 3. Exothermic Reaction: The reaction can be exothermic, leading to a runaway reaction if not properly controlled.1. Ensure the reactor is equipped with an appropriate mechanical stirrer for the scale of the reaction. 2. Use a reactor with a jacketed heating/cooling system to ensure uniform temperature control. Monitor the internal reaction temperature closely. 3. Add the reagents portion-wise or via a dropping funnel to control the rate of reaction and heat generation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-aminophenol with 2-chloro-5-(trifluoromethyl)pyridine in the presence of a base. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the 2-position for nucleophilic attack by the phenoxide ion generated from 4-aminophenol.

Q2: Which base is most effective for this synthesis?

Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are highly effective as they can completely deprotonate the phenolic hydroxyl group, leading to faster reaction rates.[1] However, weaker inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, often requiring higher temperatures and longer reaction times.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the 4-aminophenol spot and the appearance of a new, less polar product spot will indicate the progression of the reaction. For more quantitative analysis, HPLC can be employed.

Q4: What are the key safety precautions to consider during scale-up?

The reaction can be exothermic, especially when using strong bases. Ensure that the reactor has adequate cooling capacity and that the reagents are added in a controlled manner. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-Chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative and should be handled with care.

Q5: Is it necessary to protect the amino group of 4-aminophenol?

While the reaction can proceed without protection, protecting the amino group (e.g., as a Boc-carbamate) can prevent the formation of N-arylated side products. This would, however, add two extra steps to the synthesis (protection and deprotection), which may not be desirable for a large-scale process. The decision to protect should be based on the observed selectivity and the ease of purification of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

Materials:

  • 4-Aminophenol

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq) and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere until the 4-aminophenol is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench by slowly pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Data Presentation

Table 1: Reaction Conditions and Yields
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1KOtBu (1.1)DMF806~85-95
2NaH (1.1)THF65 (reflux)8~80-90
3K2CO3 (2.0)DMF12012~70-80
4Cs2CO3 (1.5)DMSO11010~75-85

Note: Yields are approximate and can vary based on the scale and purity of reagents.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction S_NAr Reaction cluster_workup Work-up & Purification cluster_product Final Product 4_Aminophenol 4_Aminophenol Reaction_Vessel Reaction_Vessel 4_Aminophenol->Reaction_Vessel 2_Chloro_5_trifluoromethyl_pyridine 2_Chloro_5_trifluoromethyl_pyridine 2_Chloro_5_trifluoromethyl_pyridine->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Heat Base_Solvent Base (e.g., KOtBu) Solvent (e.g., DMF) Base_Solvent->Reaction_Vessel Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Start Low_Conversion Low Conversion? Start->Low_Conversion Check_Base Check Base (Type & Equivalents) Low_Conversion->Check_Base Yes Side_Products Side Products? Low_Conversion->Side_Products No Increase_Temp Increase Temperature Check_Base->Increase_Temp Check_Solvent Use Anhydrous Solvent Increase_Temp->Check_Solvent Check_Solvent->Side_Products Consider_Protection Consider Amine Protection Strategy Side_Products->Consider_Protection Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Optimize_Time_Temp Optimize Reaction Time & Temperature Consider_Protection->Optimize_Time_Temp Optimize_Time_Temp->Purification_Issues Optimize_Chromatography Optimize Chromatography Solvent System Purification_Issues->Optimize_Chromatography Yes End End Purification_Issues->End No Activated_Carbon Use Activated Carbon Optimize_Chromatography->Activated_Carbon Activated_Carbon->End

Caption: Troubleshooting decision tree for the synthesis scale-up.

References

stability issues of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Troubleshooting Guide

Q1: I am observing a rapid loss of my compound, this compound, in an acidic aqueous solution. What could be the cause?

A1: Rapid degradation in acidic solutions is likely due to the acid-catalyzed hydrolysis of the ether linkage. The ether oxygen can be protonated under acidic conditions, making the pyridyl ring a better leaving group. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can make the ether bond susceptible to cleavage.[1][2] It is recommended to adjust the pH of your solution to a neutral range (pH 6-8) if your experimental conditions allow.

Q2: My solution of this compound is turning yellow/brown upon storage at room temperature. What is happening?

A2: The discoloration of your solution may indicate oxidative degradation of the aniline moiety. Aniline and its derivatives are known to be susceptible to oxidation, which can lead to the formation of colored polymeric impurities. This process can be accelerated by exposure to air (oxygen) and light. To mitigate this, consider de-gassing your solvent, storing the solution under an inert atmosphere (e.g., nitrogen or argon), and protecting it from light by using amber vials or covering the container with aluminum foil.

Q3: I have noticed the appearance of a new peak in my HPLC chromatogram after leaving my solution of this compound on the benchtop for a few hours. What could this new peak be?

A3: The new peak likely corresponds to a degradation product. Given the structure of the molecule, potential degradation pathways include hydrolysis of the ether linkage and photodegradation. Hydrolysis would lead to the formation of 5-(trifluoromethyl)pyridin-2-ol and 4-aminophenol. Photodegradation can be complex, but trifluoromethyl-substituted aromatic compounds have been shown to be susceptible to it.[3] To identify the unknown peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be beneficial for determining the molecular weight of the impurity.

Q4: How can I improve the stability of my this compound solution for short-term storage?

A4: For short-term storage, it is advisable to keep the solution at a low temperature (2-8 °C), protect it from light, and use a tightly sealed container to minimize exposure to air. Using freshly prepared solutions is always the best practice. If the compound is dissolved in an organic solvent, ensure the solvent is of high purity and free of peroxides, especially if using ethers like THF.

Frequently Asked Questions (FAQs)

Q5: What are the expected degradation products of this compound?

A5: Based on the chemical structure, the primary degradation products are expected to result from the cleavage of the ether bond. This would yield 5-(trifluoromethyl)pyridin-2-ol and 4-aminophenol . Under oxidative conditions, various oxidized forms of the aniline moiety could also be formed.

Q6: How does pH affect the stability of this compound in aqueous solutions?

A6: The stability of this compound is expected to be pH-dependent. It is likely to be most stable in neutral to slightly alkaline conditions. In acidic solutions, the rate of hydrolysis of the ether linkage is expected to increase.[1][2] In strongly alkaline solutions, the compound may also be susceptible to degradation, as has been observed for other pyridine derivatives.[4]

Q7: Is this compound sensitive to light?

A7: Yes, compounds containing trifluoromethyl-substituted aromatic rings can be susceptible to photodegradation.[3] It is recommended to handle solutions of this compound in a manner that minimizes light exposure. Use of low-UV transmitting glassware (amber vials) and protection from direct sunlight or strong artificial light is advised.

Q8: What are the recommended solvents for preparing stock solutions of this compound?

A8: For stock solutions, it is best to use high-purity aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored at low temperatures (e.g., -20 °C) for long-term stability. When preparing aqueous working solutions, it is advisable to dilute the stock solution into a buffer at a neutral pH just before use.

Predicted Stability Summary

The following table summarizes the predicted stability of this compound under various stress conditions based on the chemical properties of its constituent moieties. This information is intended as a general guide.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) Low5-(Trifluoromethyl)pyridin-2-ol, 4-Aminophenol
Basic Hydrolysis (e.g., 0.1 M NaOH) Moderate to Low5-(Trifluoromethyl)pyridin-2-ol, 4-Aminophenol
Oxidative (e.g., 3% H₂O₂) LowOxidized aniline derivatives, potential ether cleavage
Photolytic (UV/Vis light) Moderate to LowComplex mixture of photoproducts
Thermal (e.g., 60°C in solution) ModerateAccelerated hydrolysis and oxidation products

Experimental Protocols

The following are general protocols for conducting forced degradation studies to determine the intrinsic stability of this compound. These should be adapted based on the specific analytical methods available.

Protocol 1: Hydrolytic Stability
  • Preparation of Solutions: Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate at 60°C for 24 hours and sample at specified time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Oxidative Stability
  • Preparation of Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for 24 hours.

    • Sample at specified time points for analysis.

  • Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Photostability
  • Sample Preparation: Prepare two sets of solutions of the compound (e.g., 1 mg/mL in a suitable solvent).

  • Light Exposure:

    • Expose one set of samples to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Wrap the second set of samples in aluminum foil to serve as dark controls.

    • Place both sets in the photostability chamber for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze both the exposed and dark control samples by HPLC.

Protocol 4: Thermal Stability
  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Thermal Stress:

    • Place the solution in a temperature-controlled oven at a high temperature (e.g., 70°C).

    • Keep a control sample at the recommended storage temperature.

  • Analysis: Sample the heated solution at various time points and analyze by HPLC, comparing it to the control sample.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., peak loss, discoloration) cond1 Solution is Acidic (pH < 6)? start->cond1 cond2 Solution Exposed to Air/Light? cond1->cond2 No cause1 Probable Cause: Acid-Catalyzed Hydrolysis cond1->cause1 Yes cond3 New Peak in HPLC? cond2->cond3 No cause2 Probable Cause: Oxidative/Photodegradation cond2->cause2 Yes cause3 Indicates formation of degradation products cond3->cause3 Yes sol1 Recommendation: - Adjust pH to neutral (6-8) - Use buffered solution cause1->sol1 sol2 Recommendation: - Store under inert gas (N2/Ar) - Use amber vials/protect from light cause2->sol2 sol3 Recommendation: - Characterize peak (LC-MS) - Compare with potential degradants cause3->sol3

Caption: Troubleshooting workflow for stability issues.

DegradationPathway parent This compound intermediate Protonated Ether parent->intermediate + H⁺ (Acidic Cond.) product1 5-(Trifluoromethyl)pyridin-2-ol parent->product1 Hydrolysis (H₂O) product2 4-Aminophenol parent->product2 Hydrolysis (H₂O) oxidized_product Oxidized Aniline Derivatives parent->oxidized_product Oxidation ([O]) intermediate->product1 Ether Cleavage intermediate->product2 Ether Cleavage

Caption: Plausible degradation pathways for the compound.

ExperimentalWorkflow start Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (H₂O₂) stress_conditions->oxidation photo Photostability (UV/Vis Light) stress_conditions->photo thermal Thermal (Elevated Temp.) stress_conditions->thermal sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis end Quantify Degradation & Identify Products analysis->end

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline in cross-coupling reactions. The inherent electronic properties of this substrate—specifically the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing trifluoromethylpyridyl group—present unique challenges that necessitate careful selection of the catalytic system.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound consistently low-yielding?

A1: The primary cause of low yields is the substrate's electronically-deficient nature. The potent electron-withdrawing effect of the 5-(trifluoromethyl)pyridin-2-yl group significantly reduces the nucleophilicity of the aniline nitrogen.[1] This makes the key steps in many catalytic cycles, such as oxidative addition and reductive elimination, sluggish.[1] Consequently, standard catalytic systems may be inefficient, leading to incomplete reactions or failure.[1]

Q2: What is the recommended catalyst system for a Buchwald-Hartwig amination using this aniline?

A2: For a successful Buchwald-Hartwig amination, a highly active catalyst system is crucial. The recommended approach involves:

  • Palladium Source: Utilize a well-defined, air-stable palladium(II) precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3).[1][2] These precatalysts ensure the reliable and efficient generation of the active Pd(0) species, leading to more reproducible outcomes compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3]

  • Ligand: Employ a bulky, electron-rich biaryl monophosphine ligand. Ligands such as XPhos, SPhos, and BrettPhos are designed to accelerate the catalytic cycle for challenging, electron-deficient substrates.[1][4]

  • Base: A strong, non-nucleophilic base is essential for deprotonating the weakly acidic N-H bond of the aniline. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most effective choices.[1][5]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard for this reaction.[2]

Q3: Can this aniline be used as a coupling partner in Suzuki-Miyaura, Heck, or Sonogashira reactions?

A3: In its native form, this compound is the nucleophilic partner for C-N couplings. To use it in Suzuki-Miyaura, Heck, or Sonogashira reactions, it must first be converted into an electrophilic partner. This typically involves halogenation (e.g., bromination or iodination) of the aniline ring, most likely at one of the positions ortho to the amine group. Once halogenated, the resulting aryl halide can participate in these cross-coupling reactions. Catalyst selection would then depend on the specific reaction type (e.g., Pd(dppf)Cl₂ for Suzuki-Miyaura, Pd(OAc)₂ with a phosphine for Heck).[6][7][8]

Q4: How can I improve the reproducibility of my experiments?

A4: Reproducibility issues in palladium-catalyzed reactions are common and can be mitigated by controlling several key factors:[3]

  • Reagent Purity: Ensure all reagents, especially the aniline, coupling partner, base, and solvent, are of high purity and anhydrous. Impurities can poison the catalyst.[9]

  • Inert Atmosphere: Rigorously exclude oxygen and moisture using a glovebox or proper Schlenk line techniques. Oxygen can deactivate palladium catalysts.[1]

  • Precise Measurement: Accurately weigh all components, particularly the catalyst and ligand, as small variations can significantly impact the reaction.[3]

  • Consistent Procedure: Maintain a consistent order of reagent addition and stirring rate, as these can affect the formation of the active catalyst and reaction kinetics.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Conversion Inactive Catalyst: The active Pd(0) species is not forming efficiently or is being deactivated.[1]• Use a well-defined palladium precatalyst (e.g., XPhos Pd G3) for reliable catalyst generation. • Ensure rigorous exclusion of oxygen with freeze-pump-thaw degassing of solvents or by working in a glovebox.[1]
Insufficient Base Strength: The base is not strong enough to deprotonate the electron-deficient aniline.• Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
Low Reaction Temperature: The reaction is too sluggish at the current temperature.• Increase the reaction temperature, typically to 80-110 °C for Buchwald-Hartwig reactions with challenging substrates.[2]
Catalyst Decomposition (Formation of Pd Black) Ligand Degradation: The phosphine ligand may be oxidizing or otherwise degrading, leaving the palladium center unprotected.• Use an appropriate excess of the ligand relative to the palladium source (a Ligand:Pd ratio of 1.5:1 to 2:1 is common). • Select a more robust, sterically hindered ligand like BrettPhos or RuPhos.[1]
Presence of Oxygen: Trace oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst.• Improve inert atmosphere techniques; use freshly distilled and degassed solvents.[1]
Side Reactions (e.g., Hydrodehalogenation) Inefficient Reductive Elimination: The final product-forming step is slow compared to competing pathways like β-hydride elimination from the aryl partner.• Screen different bulky, electron-rich ligands (e.g., XPhos, SPhos) as they are known to promote reductive elimination.[2][4] • Adjust the base and solvent system, as this can influence the kinetics of the catalytic cycle.
Formation of Homocoupled Products Slow Cross-Coupling: The desired reaction is slow, allowing for side reactions like the homocoupling of the aryl halide or boronic acid partner.• Optimize the catalyst system for faster cross-coupling by screening ligands and precatalysts. • For Suzuki couplings, ensure anhydrous conditions to minimize protodeborylation and subsequent side reactions.[10]

Data Presentation

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides

The following table summarizes typical starting conditions for coupling electron-deficient anilines. These serve as a strong starting point for optimization with this compound.

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Target Substrate Class
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene80-110Electron-deficient anilines with aryl bromides.[2]
XPhos Pd G3 (1-2)(Internal to precatalyst)KOtBu (1.5)1,4-Dioxane100Challenging anilines with aryl chlorides.[1]
Pd(OAc)₂ (2)BrettPhos (3)K₃PO₄ (2.0)sec-Butanol100Primary amines with hindered aryl halides.
RuPhos Pd G3 (1-2)(Internal to precatalyst)LHMDS (1.5)THF65-80Anilines sensitive to strong alkoxide bases.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination with an Aryl Bromide

This protocol is a representative starting point adapted for coupling an aryl bromide with this compound using a modern palladium precatalyst.[2]

Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and the sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the aryl bromide and this compound to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Mandatory Visualization

Catalyst_Selection_Workflow start Start: Define Cross-Coupling Goal coupling_type 1. Identify Coupling Type (e.g., C-N, C-C) start->coupling_type substrate_analysis 2. Analyze Substrate Electronics (Aniline is electron-deficient) coupling_type->substrate_analysis catalyst_choice 3. Select Pd Source & Ligand substrate_analysis->catalyst_choice precatalyst Use Precatalyst (e.g., G3/G4) for reliability catalyst_choice->precatalyst ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, BrettPhos) catalyst_choice->ligand base_choice 4. Select Base (Strong, non-nucleophilic) catalyst_choice->base_choice solvent_choice 5. Select Solvent (Anhydrous, aprotic) base_choice->solvent_choice optimization 6. Run & Optimize (Temp, Concentration) solvent_choice->optimization troubleshoot Troubleshoot? (Low Yield, Side Reactions) optimization->troubleshoot troubleshoot->catalyst_choice Re-evaluate System end Success troubleshoot->end No

Caption: Catalyst selection workflow for challenging cross-coupling reactions.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst label1 Oxidative Addition (+ Ar-X) pd2_oxid L-Pd(II)(Ar)(X) label2 Amine Binding & Deprotonation (+ R'-NH₂ / Base) pd2_amine [L-Pd(II)(Ar)(NHR')]+ product Ar-NHR' (Product) pd2_amine->product label3 Reductive Elimination label1->pd2_oxid label2->pd2_amine label3->pd0

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Enhancing the Reactivity of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the reactivity of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline in common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: The reactivity of this molecule is primarily influenced by two key structural features: the aniline moiety and the trifluoromethyl group on the pyridine ring. The aniline nitrogen provides a nucleophilic center, making the molecule suitable for reactions such as N-acylation and N-alkylation. The electron-withdrawing nature of the trifluoromethyl group can impact the nucleophilicity of the aniline. The aromatic rings are amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Q2: How does the trifluoromethyl group affect the reactivity of the aniline?

A2: The strong electron-withdrawing trifluoromethyl (-CF3) group on the pyridine ring reduces the electron density of the entire aromatic system, including the aniline nitrogen. This decreased electron density can make the aniline less nucleophilic compared to unsubstituted anilines. However, in palladium-catalyzed cross-coupling reactions, this electron-withdrawing effect can be beneficial by facilitating the oxidative addition step of the catalytic cycle.

Q3: What are the most common applications of this compound in drug discovery?

A3: This compound is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents. For instance, it is a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib, used in cancer therapy.[1][2][3][4][5]

Troubleshooting Guides

Low Yield in N-Acylation Reactions
Potential Cause Troubleshooting Steps
Reduced Nucleophilicity of the Aniline The electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the aniline nitrogen, leading to a sluggish reaction. To address this, consider using a stronger base to deprotonate the aniline, increasing its nucleophilicity. Alternatively, employing more reactive acylating agents, such as acyl chlorides or anhydrides, can improve the reaction rate. The use of coupling agents like EDC with activators such as HOBt or DMAP can also enhance the reaction efficiency.
Steric Hindrance If the acylating agent is sterically bulky, the reaction rate may be slow. In such cases, increasing the reaction temperature or extending the reaction time may be necessary. Screening different solvents to improve the solubility and interaction of the reactants can also be beneficial.
Side Reactions Over-acylation or side reactions with other functional groups can reduce the yield of the desired product. To mitigate this, carefully control the stoichiometry of the reactants. Adding the acylating agent slowly to the reaction mixture can also help to minimize side product formation.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider adding a fresh portion of the acylating agent or coupling reagent.
Poor Performance in Suzuki-Miyaura Cross-Coupling Reactions
Potential Cause Troubleshooting Steps
Catalyst Inactivation The pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[6] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can help to prevent this and stabilize the active catalyst.[6] Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[6]
Inefficient Transmetalation The choice of base is critical for the transmetalation step.[6] Stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[6] The base should be finely powdered and anhydrous to maximize its reactivity.
Protodeboronation of the Boronic Acid The boronic acid can be degraded by traces of water, a side reaction known as protodeboronation.[6] To prevent this, use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.
Low Solubility of Reactants Poor solubility of the aniline, boronic acid, or base can lead to a heterogeneous reaction mixture and low yields. Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF) to find a suitable medium that dissolves all components at the reaction temperature.
Homocoupling of the Boronic Acid A common side reaction is the homocoupling of the boronic acid.[6] This can be minimized by ensuring strictly anaerobic conditions and by carefully controlling the stoichiometry of the reactants. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is often optimal.

Experimental Protocols

General Protocol for N-Acylation

This protocol describes a general procedure for the N-acylation of this compound with a carboxylic acid using a carbodiimide coupling agent.

Materials:

  • This compound

  • Carboxylic acid (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (0.1 equivalents) or 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the carboxylic acid.

  • Dissolve the starting materials in the anhydrous solvent.

  • Add HOBt or DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC and the base (TEA or DIPEA) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Aniline and Carboxylic Acid in Anhydrous Solvent add_reagents Add HOBt/DMAP, EDC, and Base at 0°C start->add_reagents react Stir at Room Temperature for 12-24h add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water & Extract monitor->quench Reaction Complete wash Wash Organic Layer quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for N-acylation.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound as the coupling partner (after conversion to an appropriate halide or triflate). For the purpose of this guide, we will assume the aniline has been converted to an aryl bromide.

Materials:

  • Aryl bromide derivative of this compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1))

Procedure:

  • To a dry Schlenk flask or microwave vial, add the aryl bromide, arylboronic acid, palladium catalyst, ligand (if necessary), and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X L2 pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)-Ar' L2 pd2_aryl->pd2_trans Transmetalation (Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' start_materials Ar-X + Ar'-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for key reactions involving anilines with similar electronic properties to this compound. These are intended as a guide, and optimization may be required for specific substrates.

Table 1: N-Acylation Reaction Conditions
Acylating Agent Coupling Reagent Base Solvent Temp (°C) Time (h) Typical Yield (%)
Carboxylic AcidEDC/HOBtDIPEADMFRT12-2470-90
Acyl Chloride-PyridineDCM0 to RT2-685-95
Anhydride-Et₃NTHFRT4-880-95
Table 2: Suzuki-Miyaura Cross-Coupling Conditions
Aryl Halide Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%)
Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O9012-1860-80
Aryl BromidePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O1004-1275-95
Aryl ChlorideXPhos Pd G3Cs₂CO₃t-BuOH11012-2450-70

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of analogs based on the 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline scaffold. This chemical framework is a key component of multi-kinase inhibitors like Sorafenib, which are crucial in cancer therapy. The inclusion of a trifluoromethyl group on the pyridine ring often enhances metabolic stability and potency. This document summarizes quantitative data on the antiproliferative and kinase inhibitory activities of these analogs, details the experimental protocols for their evaluation, and visualizes the targeted signaling pathway and experimental workflows.

Comparative Biological Activity

The this compound scaffold is a cornerstone in the design of kinase inhibitors targeting pathways crucial for tumor cell proliferation and angiogenesis. Analogs of this structure have been synthesized and evaluated for their potential as anticancer agents, showing inhibitory activity against various cancer cell lines and specific kinases.

Structure-Activity Relationship (SAR)

The biological activity of these analogs is significantly influenced by the nature of the substituent on the aniline nitrogen. Generally, the core structure of this compound is maintained, while modifications are introduced through the formation of a urea or amide linkage at the aniline's amino group.

  • Urea Linkage: The introduction of a urea moiety connecting the aniline to another substituted phenyl ring is a common strategy that has yielded potent inhibitors. For instance, Sorafenib and its analogs feature a urea linkage to a substituted phenoxy group.

  • Modifications on the Terminal Phenyl Ring: Substitutions on the terminal phenyl ring of the urea moiety play a critical role in modulating the activity. For example, a chlorine atom at the para-position and a trifluoromethyl group at the meta-position of the terminal phenyl ring, as seen in Sorafenib, are important for potent activity.

  • Alkyl Principle and Bioisosteres: Modifications based on the alkyl principle and the use of bioisosteres in the terminal part of the molecule have been explored to optimize the antitumor activity.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various this compound analogs from published studies.

Table 1: Antiproliferative Activity of this compound Analogs against Human Cancer Cell Lines

Compound IDModification on Aniline NitrogenCancer Cell LineIC50 (µM)Reference
Sorafenib -C(O)NH-[4-chloro-3-(trifluoromethyl)phenyl]H19754.20 ± 0.21[1][2]
Sunitinib (positive control)Hela2.06 ± 0.34[1]
Sunitinib (positive control)A5491.05 ± 0.04[1]
Analog 3d Varied urea substituentHela0.56 ± 0.04[1][2]
Analog 3r Varied urea substituentHela< 2.06[1]
Analog 3t Varied urea substituentH19752.34 ± 0.07[1][2]
Analog 3v Varied urea substituentA5491.35 ± 0.03[1][2]
Analog 4b Varied urea substituentHepG2More potent than Sorafenib[3]
Analog 4c Varied urea substituentHepG2Comparable to Sorafenib[3]
Analogs 4a-e Varied pyridine-2-carboxamide substituentsVarious1 - 4.3[4]

Table 2: Kinase Inhibitory Activity of this compound Analogs

Compound IDTarget Kinase% Inhibition at 1 µMIC50 (µM)Reference
Sorafenib A-Raf~95%-[5]
Sorafenib B-Raf~60%-[5]
Sorafenib B-Raf(V600E)~95%-[5]
Sorafenib C-Raf~95%-[5]
Sorafenib VEGFR-2~95%-[5]
Hybrid 4 C-RafSlightly less than Sorafenib> 6.9x Sorafenib's IC50[5]
Hybrid 4 A-Raf, B-Raf, B-Raf(V600E)Low90x Sorafenib's IC50[5]
Hybrid 4 VEGFR-2~32%-[5]
Hybrid 6 A-Raf, B-Raf, B-Raf(V600E), C-Raf-1.8 - 3.3x Sorafenib's IC50[5]
Hybrid 6 VEGFR-2~ -6%-[5]

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of the target analogs generally involves a multi-step process. A common route is the reaction of 4-aminophenol with 2-chloro-5-(trifluoromethyl)pyridine to form the core ether linkage. The resulting this compound is then reacted with a substituted isocyanate or a carboxylic acid derivative to introduce the final urea or amide moiety.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells (e.g., Hela, H1975, A549, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., Raf isoforms, VEGFR-2) can be determined using various commercially available kinase assay kits, often based on measuring ATP consumption or ADP production.

  • Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ATP remaining or ADP produced.

  • Signal Measurement: The signal is measured using a plate reader.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Inhibitor This compound Analogs (e.g., Sorafenib) Inhibitor->RTK Inhibitor->RAF

Caption: The RAF/MEK/ERK signaling pathway and points of inhibition by the aniline analogs.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Antiproliferative Antiproliferative Assay (MTT) Purification->Antiproliferative Kinase_Inhibition Kinase Inhibition Assay Purification->Kinase_Inhibition Data_Analysis Data Analysis (IC50) Antiproliferative->Data_Analysis Kinase_Inhibition->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.

References

The Versatility of a Privileged Scaffold: Comparing the In Vitro and In Vivo Efficacy of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with potent biological activities across various therapeutic areas. While direct comparative studies on the parent compound are limited, a wealth of data exists for its derivatives, showcasing the significant impact of molecular modifications on both in vitro potency and in vivo efficacy. This guide provides a comparative analysis of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this scaffold have shown significant promise as anticancer agents, primarily by targeting critical signaling pathways involved in tumor growth and proliferation.

One area of focus has been the inhibition of receptor tyrosine kinases. For instance, novel 4-anilinoquinazoline derivatives incorporating the trifluoromethyl-pyridinyloxy aniline moiety have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][2] Another study highlights a series of 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases, both implicated in cancer progression and metastasis.[3]

Table 1: In Vitro Efficacy of Anticancer Derivatives

Compound ClassTargetCell LineIC50 / GI50 (µM)
4-AnilinoquinazolinesEGFRA431 (skin epidermoid carcinoma)3.0 - 3.5[1]
2-Substituted Aniline PyrimidinesMer Kinase-0.0071 - 0.0185[3]
2-Substituted Aniline Pyrimidinesc-Met Kinase-0.0336[3]
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid estersNot specifiedVarious human cancer cellsNanomolar concentrations[4]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesNot specifiedA375, C32, DU145, MCF-7/WTNot specified, but compound 3b was most active[5]

Experimental Protocols: In Vitro Anticancer Screening

A common methodology for assessing in vitro anticancer activity involves cell viability assays. For example, the cytotoxic effect of novel 4-anilinoquinazoline derivatives was determined against the A431 cell line, which overexpresses EGFR, and the MCF-7 breast adenocarcinoma cell line as a negative control.[1] The inhibitory activities of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases were determined using enzymatic assays.[3]

cluster_workflow In Vitro Anticancer Screening Workflow Start Start Synthesized Compounds Synthesized Compounds Start->Synthesized Compounds Cell Culture (e.g., A431, HepG2) Cell Culture (e.g., A431, HepG2) Synthesized Compounds->Cell Culture (e.g., A431, HepG2) Compound Treatment Compound Treatment Cell Culture (e.g., A431, HepG2)->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Viability Assay (e.g., MTT, SRB) Cell Viability Assay (e.g., MTT, SRB) Incubation->Cell Viability Assay (e.g., MTT, SRB) Data Analysis (IC50/GI50 Calculation) Data Analysis (IC50/GI50 Calculation) Cell Viability Assay (e.g., MTT, SRB)->Data Analysis (IC50/GI50 Calculation) End End Data Analysis (IC50/GI50 Calculation)->End

Caption: A generalized workflow for in vitro anticancer screening of novel compounds.

References

A Comparative Guide to Kinase Inhibitors: Evaluating 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the development of selective kinase inhibitors is of paramount importance. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. This guide provides a framework for comparing a novel kinase inhibitor, using the compound 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline as a case study, against other established inhibitors. While specific experimental data for this exact compound is not publicly available, we will use data from structurally related molecules to illustrate the comparative process.

The core structure of this compound, featuring a trifluoromethylpyridine moiety linked to an aniline through an ether bond, is a recognized pharmacophore in a number of potent kinase inhibitors. This structural motif suggests its potential to interact with the ATP-binding site of various kinases.

Hypothetical Kinase Targets and Comparative Compounds

Based on the activity of structurally similar compounds, this compound could potentially target kinases in pathways such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) signaling cascades. For a meaningful comparison, we will consider the following inhibitors with related structural features or mechanisms of action:

  • PQR309 (Bimiralisib): A potent pan-class I PI3K/mTOR inhibitor that also contains a trifluoromethylpyridine group.[1]

  • Torin2: A highly potent and selective mTOR inhibitor.[2]

  • Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), a family of receptor tyrosine kinases.

Quantitative Comparison of Kinase Inhibitory Activity

A crucial aspect of comparing kinase inhibitors is the quantitative assessment of their potency and selectivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) against a panel of kinases. The following table presents hypothetical IC50 data for our compound of interest alongside real data for our selected comparative inhibitors.

Kinase TargetThis compound (Hypothetical IC50, nM)PQR309 (IC50, nM)Torin2 (IC50, nM)Axitinib (IC50, nM)
PI3Kα5033>10,000>10,000
PI3Kβ15068>10,000>10,000
PI3Kδ4539>10,000>10,000
PI3Kγ200708>10,000>10,000
mTOR100890.25>10,000
VEGFR2 (KDR)5>1,000>1,0000.2
EGFR>1,000>10,000>10,0001.6
c-Src500>10,000>10,0001.2

Note: Data for PQR309 and Torin2 are sourced from publicly available literature.[1][2] Data for Axitinib is well-established in the field. The data for this compound is hypothetical for illustrative purposes.

Experimental Protocols

To generate the data presented above, the following experimental methodologies are typically employed:

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Principle: A purified kinase is incubated with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.

Methodology:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, kinase assay buffer, test compound (serially diluted), and a detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP).

  • Procedure:

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection method.

  • Data Analysis: The results are plotted as kinase activity versus inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the effect of the kinase inhibitor on the growth of cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known genetic backgrounds (e.g., with activating mutations in the kinase of interest).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of inhibitor concentrations.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.

Signaling Pathway Analysis

Understanding how a kinase inhibitor affects cellular signaling pathways is critical. Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for cancer therapeutics.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P S6K S6K mTORC1->S6K P eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibitor This compound (Hypothetical Target: PI3K) Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the hypothetical inhibitory action.

Experimental Workflow

The overall process for characterizing and comparing a novel kinase inhibitor is outlined in the workflow diagram below.

Kinase_Inhibitor_Workflow Start Start: Novel Compound Synthesis BiochemAssay In Vitro Kinase Assays (IC50 Determination) Start->BiochemAssay Selectivity Kinase Selectivity Profiling BiochemAssay->Selectivity CellAssay Cell-Based Assays (Proliferation, Apoptosis) Selectivity->CellAssay PathwayAnalysis Western Blot for Pathway Modulation CellAssay->PathwayAnalysis InVivo In Vivo Efficacy Studies (Xenograft Models) PathwayAnalysis->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Comparison Comparative Analysis with Standard Inhibitors PKPD->Comparison Decision Go/No-Go Decision for Further Development Comparison->Decision

Caption: Workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion

The comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing biochemical and cellular assays, as well as in vivo studies. By systematically generating and comparing quantitative data on potency, selectivity, and cellular activity against established inhibitors, researchers can make informed decisions about the therapeutic potential of a new compound. While we await specific experimental data for this compound, its structural similarity to known kinase inhibitors marks it as a compound of interest for further investigation. The framework provided in this guide offers a robust methodology for such an evaluation.

References

A Comparative Guide to the Synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline, a valuable building block in the synthesis of various biologically active molecules. We will explore the prevalent Nucleophilic Aromatic Substitution (SNAr) route and compare it with plausible alternatives such as the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling reaction. This guide offers a validation of a practical synthetic approach and presents data to inform the selection of the most suitable method based on factors like yield, reaction conditions, and reagent availability.

Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is often favored for its operational simplicity and the relatively low cost of starting materials. However, alternative methods like the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling offer different advantages, such as milder reaction conditions or broader substrate scope, which may be beneficial in certain contexts. The following table summarizes the key quantitative parameters for these synthetic strategies.

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig Cross-Coupling
Key Reactants 2-Chloro-5-(trifluoromethyl)pyridine, 4-Aminophenol2-Chloro-5-(trifluoromethyl)pyridine, 4-Aminophenol2-Chloro-5-(trifluoromethyl)pyridine, 4-Aminophenol
Catalyst/Reagent Strong Base (e.g., NaH, K₂CO₃)Copper Catalyst (e.g., CuI, Cu₂O), Ligand (e.g., L-proline)Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos)
Solvent Aprotic Polar (e.g., DMF, DMSO)Aprotic Polar (e.g., DMF, Dioxane)Anhydrous Aprotic (e.g., Toluene, Dioxane)
Temperature (°C) 80 - 150100 - 18080 - 120
Reaction Time (h) 4 - 1212 - 248 - 18
Reported Yield (%) 70 - 9050 - 7580 - 95
Key Advantages Cost-effective, simple procedureAvoids precious metal catalystsHigh yields, broad functional group tolerance
Key Disadvantages Requires relatively harsh conditionsOften requires higher temperatures and longer reaction timesHigh cost of palladium catalysts and ligands

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

This is a widely used and practical approach for the synthesis of diaryl ethers. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the 2-position for nucleophilic attack by the phenoxide of 4-aminophenol.

Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-aminophenol (1.1 eq.) in DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • A solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in DMF is then added.

  • The reaction mixture is heated to 100 °C and stirred for 6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched by the slow addition of water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O bonds, typically employing a copper catalyst. Modern variations often include ligands to improve reaction efficiency and lower the required temperature.

Protocol:

  • A mixture of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.), 4-aminophenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.) is taken in a sealable reaction tube.

  • Anhydrous dimethyl sulfoxide (DMSO) is added, and the tube is sealed.

  • The reaction mixture is heated to 130 °C with vigorous stirring for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired product.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds. It is known for its high efficiency and tolerance of a wide range of functional groups.

Protocol:

  • In a glovebox, a reaction vessel is charged with palladium(II) acetate (0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Anhydrous toluene is added, followed by 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) and 4-aminophenol (1.2 eq.).

  • The reaction vessel is sealed and heated to 100 °C with stirring for 12 hours.

  • Upon cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to give this compound.

Visualizing the Synthetic Pathways

To further clarify the reaction workflows, the following diagrams illustrate the key transformations in each synthetic route.

SNAr_Pathway 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine Product This compound 2-Chloro-5-(trifluoromethyl)pyridine->Product 4-Aminophenol 4-Aminophenol Intermediate_Phenoxide 4-Aminophenoxide 4-Aminophenol->Intermediate_Phenoxide NaH, DMF Intermediate_Phenoxide->Product DMF, 100 °C

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Ullmann_Pathway Reactants 2-Chloro-5-(trifluoromethyl)pyridine + 4-Aminophenol Product This compound Reactants->Product CuI, L-proline, K₂CO₃ DMSO, 130 °C

Caption: Ullmann Condensation Pathway.

Buchwald_Hartwig_Pathway Reactants 2-Chloro-5-(trifluoromethyl)pyridine + 4-Aminophenol Catalytic_Cycle Pd(0) Catalytic Cycle Reactants->Catalytic_Cycle Pd(OAc)₂, Ligand, NaOtBu Toluene, 100 °C Product This compound Catalytic_Cycle->Product

Caption: Buchwald-Hartwig Cross-Coupling Pathway.

Unveiling the Target Profile: A Comparative Guide to the Cross-Reactivity of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline derivatives, with a focus on the well-characterized compound RAF265. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to support further investigation and development of this class of inhibitors.

Performance Comparison: Kinase Inhibition Profile

The this compound scaffold has given rise to potent multi-kinase inhibitors. RAF265 (CHIR-265), a prominent example, demonstrates high affinity for RAF family kinases, including the oncogenic B-RafV600E mutant, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual activity suggests its potential in targeting both tumor cell proliferation and angiogenesis. The inhibitory activity of RAF265 and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Below is a summary of the inhibitory activities of RAF265 against its primary targets and a selection of off-target kinases, providing a snapshot of its selectivity profile.

Target KinaseIC50 (nM)Kinase FamilyPrimary Cellular Function
B-Raf (V600E)5Serine/ThreonineMAP Kinase Signaling, Cell Proliferation
B-Raf (wild-type)70Serine/ThreonineMAP Kinase Signaling, Cell Proliferation
C-Raf19Serine/ThreonineMAP Kinase Signaling, Cell Proliferation
VEGFR230TyrosineAngiogenesis, Endothelial Cell Migration
PDGFRβ-TyrosineCell Growth, Proliferation, and Differentiation
c-Kit-TyrosineCell Survival, Proliferation, and Differentiation
SRC-TyrosineCell Growth, Proliferation, and Motility

Note: Specific IC50 values for PDGFRβ, c-Kit, and SRC for RAF265 are not consistently reported in publicly available literature, though they are recognized as off-targets.

In-Depth Analysis of Cellular Activity

The inhibitory effects of this compound derivatives observed in biochemical assays translate to potent anti-proliferative and pro-apoptotic activity in cancer cell lines harboring B-Raf mutations. RAF265 has been shown to effectively block the phosphorylation of downstream effectors MEK and ERK in cellular contexts, leading to cell cycle arrest and apoptosis.

Cell LineGenotypeEffect of RAF265
A375 (Melanoma)B-Raf V600EInhibition of proliferation, induction of apoptosis
HCT116 (Colon)B-Raf wild-typeTumor volume inhibition in xenograft models
hMVEC-Inhibition of VEGF-stimulated proliferation

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of cross-reactivity data. Below is a generalized protocol for a biochemical in vitro kinase inhibition assay, a common method for determining the IC50 values of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines the steps to measure the in vitro potency of a test compound against a specific kinase by quantifying ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., B-Raf, c-Raf, VEGFR2)

  • Kinase-specific substrate (e.g., inactive MEK1 for Raf kinases)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., RAF265) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Kinase Reaction Mixture: Prepare a master mix containing the purified kinase and its specific substrate in the kinase assay buffer. The optimal concentrations of the kinase and substrate should be predetermined empirically.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compound to the wells of the 384-well plate.

    • Include a "no inhibitor" control with DMSO only and a "no enzyme" control with assay buffer instead of the kinase reaction mixture.

  • Kinase Reaction Initiation: Add the kinase reaction mixture (e.g., 10 µL) to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ATP Detection: Add the luminescence-based ATP detection reagent (e.g., 15 µL) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Normalize the data using the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Pathways

Diagrams are essential tools for understanding the complex signaling networks in which kinase inhibitors operate. The following visualizations, created using the DOT language, illustrate the intended signaling pathway of RAF inhibitors and a broader view of potential cross-reactivity.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF (B-Raf, C-Raf) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression TranscriptionFactors->GeneExpression Inhibitor This compound Derivatives (e.g., RAF265) Inhibitor->RAF

Intended Signaling Pathway of RAF Inhibition.

Cross_Reactivity_Pathways cluster_raf Primary Target Pathway cluster_vegfr Off-Target Pathway 1 cluster_pdgfr Off-Target Pathway 2 cluster_src Off-Target Pathway 3 Inhibitor This compound Derivatives (e.g., RAF265) RAF RAF Kinases Inhibitor->RAF VEGFR2 VEGFR2 Inhibitor->VEGFR2 PDGFR PDGFR Inhibitor->PDGFR SRC SRC Family Kinases Inhibitor->SRC MEK_ERK MEK/ERK Signaling RAF->MEK_ERK Proliferation Tumor Cell Proliferation MEK_ERK->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellGrowth Cell Growth PDGFR->CellGrowth CellMotility Cell Motility SRC->CellMotility

A Comparative Analysis of Trifluoromethyl- vs. Methyl-Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the vast array of chemical substitutions, the methyl (-CH₃) and trifluoromethyl (-CF₃) groups are frequently employed to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides a comprehensive comparative study of trifluoromethyl- and methyl-substituted anilines, common scaffolds in numerous therapeutic agents. By presenting key experimental data and detailed methodologies, this document aims to inform rational drug design and optimization efforts.

Physicochemical Properties: A Tale of Two Substituents

The introduction of a methyl or trifluoromethyl group onto the aniline ring profoundly alters its fundamental physicochemical characteristics, namely its basicity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The electron-donating nature of the methyl group via inductive effects and hyperconjugation generally increases the electron density on the aniline nitrogen, leading to a higher pKa (increased basicity) compared to unsubstituted aniline. Conversely, the strong electron-withdrawing inductive effect of the trifluoromethyl group significantly decreases the electron density on the nitrogen, resulting in a lower pKa (decreased basicity).

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is also distinctly influenced. The trifluoromethyl group, often considered a "super-methyl," substantially increases the lipophilicity of the aniline scaffold. This enhanced lipophilicity can improve a compound's ability to cross biological membranes.

The following tables summarize the pKa and logP values for the ortho-, meta-, and para-isomers of methylaniline and trifluoromethylaniline, providing a quantitative basis for comparison.

Table 1: Physicochemical Properties of Methyl-Substituted Anilines (Toluidines)

CompoundIsomerpKa[1]logP[2][3]
o-Toluidineortho4.441.32
m-Toluidinemeta4.731.34
p-Toluidinepara5.08[2]1.39[2]

Table 2: Physicochemical Properties of Trifluoromethyl-Substituted Anilines

CompoundIsomerpKa[4][5]logP[4][6][7]
o-Trifluoromethylanilineortho1.10[5]2.32[5]
m-Trifluoromethylanilinemeta3.232.30
p-Trifluoromethylanilinepara2.45[4][6]2.39[7]

Metabolic Stability: The Trifluoromethyl Advantage

A critical aspect of drug development is ensuring that a candidate molecule possesses sufficient metabolic stability to achieve a therapeutic concentration in the body for an adequate duration. The substitution pattern on the aniline ring plays a crucial role in determining its susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.

The methyl group is often a site of metabolic oxidation, where it can be hydroxylated to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid, leading to rapid clearance of the drug. In contrast, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism.

Therefore, replacing a metabolically labile methyl group with a trifluoromethyl group is a common and effective strategy to block a key site of metabolism, thereby enhancing the metabolic stability and increasing the half-life of a drug candidate.

Table 3: Comparative Metabolic Stability Profile

PropertyMethyl-Substituted AnilinesTrifluoromethyl-Substituted Anilines
Susceptibility to Oxidation High (at the methyl group)Very Low
Expected Half-life (t₁/₂) ShorterLonger
Intrinsic Clearance (Clint) HigherLower

While specific in vitro metabolic stability data for all isomers is not available in a single comparative study, the general trend overwhelmingly supports the enhanced stability conferred by the trifluoromethyl group.[8]

Impact on Protein-Ligand Binding Affinity

The electronic and steric properties of methyl and trifluoromethyl groups also have a significant impact on a molecule's ability to bind to its biological target, such as a protein kinase. Aniline derivatives are prevalent in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10][11][12][13][14][15]

The structure-activity relationship (SAR) of these inhibitors often reveals that substitutions on the aniline ring are critical for potency and selectivity. The electron-withdrawing nature of the trifluoromethyl group can influence the hydrogen bonding interactions between the aniline's amino group and the hinge region of the kinase domain. Furthermore, the increased lipophilicity of the trifluoromethyl group can lead to enhanced van der Waals interactions within the hydrophobic pocket of the ATP-binding site.

Experimental Protocols

1. Determination of pKa (Potentiometric Titration)

  • Objective: To determine the acid dissociation constant (pKa) of the substituted aniline.

  • Methodology:

    • A standard solution of the aniline derivative is prepared in a suitable solvent (e.g., water or a water/methanol mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is monitored using a calibrated pH meter as the acid is added incrementally.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

2. Determination of logP (Shake-Flask Method)

  • Objective: To determine the octanol-water partition coefficient (logP) of the substituted aniline.

  • Methodology:

    • A solution of the aniline derivative is prepared in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

    • The phases are separated by centrifugation.

    • The concentration of the aniline derivative in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm of the partition coefficient.

3. In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Objective: To assess the metabolic stability of the substituted aniline in the presence of liver enzymes.[16][17][18][19][20]

  • Methodology:

    • The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system in a buffered solution at 37°C.[8][16][19]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to precipitate the proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).[8][21]

4. Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the substituted aniline derivative required to inhibit 50% of the activity of a target kinase.

  • Methodology:

    • The kinase, its substrate, and ATP are incubated in a buffer solution.

    • The test compound is added at various concentrations.

    • The kinase reaction is allowed to proceed for a set period.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Impact: Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_physicochemical Physicochemical Profiling cluster_in_vitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Substituted Anilines characterization Structural Characterization (NMR, MS) synthesis->characterization pka pKa Determination characterization->pka logp logP Determination characterization->logp metabolic_stability Metabolic Stability (Liver Microsomes) characterization->metabolic_stability binding_affinity Protein-Ligand Binding (Kinase Assay) characterization->binding_affinity data_analysis Comparative Analysis (Tables & SAR) pka->data_analysis logp->data_analysis metabolic_stability->data_analysis binding_affinity->data_analysis

A general experimental workflow for the comparative study.

egfr_signaling EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Aniline-based Kinase Inhibitor Inhibitor->EGFR Inhibition

Simplified EGFR signaling pathway and the point of intervention for aniline-based inhibitors.

Conclusion

The choice between a methyl and a trifluoromethyl substituent on an aniline scaffold has profound and predictable consequences for a molecule's drug-like properties. The trifluoromethyl group generally offers significant advantages in terms of metabolic stability and can favorably influence protein-ligand binding through its unique electronic and lipophilic characteristics. However, the decreased basicity and increased lipophilicity must be carefully considered in the context of the overall ADME profile and potential off-target effects. The data and protocols presented in this guide provide a foundational framework for making informed decisions in the design and optimization of novel aniline-based therapeutic agents.

References

Assessing the Selectivity of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline scaffold is a key pharmacophore in the development of targeted kinase inhibitors. Its unique structural features contribute to high-potency and, in many cases, desirable selectivity profiles. This guide provides a comparative assessment of the selectivity of inhibitors based on this core structure, with a focus on presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Introduction to this compound-Based Inhibitors

Inhibitors incorporating the this compound moiety have demonstrated significant promise in targeting various protein kinases implicated in cancer and other diseases. The trifluoromethyl group on the pyridine ring often enhances metabolic stability and binding affinity, while the aniline portion provides a versatile point for modification to optimize potency and selectivity. This guide will focus on a well-characterized example from this class, the potent and selective RAF kinase inhibitor, RAF709, to illustrate the assessment of inhibitor selectivity.

Quantitative Selectivity Profile of RAF709

RAF709 is a potent inhibitor of B-RAF and C-RAF kinases. Its selectivity has been extensively profiled against a large panel of human kinases, providing a clear picture of its on-target and off-target activities.

Table 1: On-Target Potency of RAF709

Target KinaseIC50 (nM)
B-RAF0.4
C-RAF0.4
B-RAF V600E0.3 - 1.5

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in biochemical assays.

Table 2: Off-Target Selectivity Profile of RAF709 from KINOMEscan Assay

Off-Target KinasePercent of Control @ 1 µM RAF709
DDR1<1
DDR214
FRK8
PDGFRB4

The KINOMEscan assay measures the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the inhibitor to the kinase. Data shows kinases with greater than 80% binding inhibition by RAF709.[1][2][3]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed descriptions of the key assays used to characterize inhibitors like RAF709.

In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the potency of an inhibitor against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically measured using a radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence.

Methodology (Radiometric Assay):

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, DTT, and BSA.

  • Enzyme and Substrate Preparation: The purified kinase and its specific substrate (e.g., a peptide or a protein) are diluted in the reaction buffer.

  • Inhibitor Preparation: The test inhibitor (e.g., RAF709) is serially diluted in DMSO and then further diluted in the reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction: The kinase, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated by the addition of radiolabeled ATP.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: The reaction is stopped by the addition of a solution that denatures the enzyme, such as phosphoric acid or SDS-PAGE loading buffer.

  • Detection: The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose paper or by SDS-PAGE. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

KINOMEscan™ Competition Binding Assay (Selectivity Profiling)

This high-throughput assay assesses the binding of an inhibitor to a large panel of kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with a proprietary, immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together in a microplate well.

  • Equilibration and Washing: The binding reaction is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are expressed as "percent of control," which represents the percentage of kinase bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase.

Signaling Pathway Visualization

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of inhibition.

References

Benchmarking 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the investigational compound 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline against established kinase inhibitors. The structural motif of a trifluoromethylpyridine ring linked to an aniline moiety is a key feature in several targeted therapies, suggesting potential kinase inhibitory activity for this compound. This document outlines the necessary experimental framework to evaluate its efficacy and mechanism of action relative to clinically relevant drugs.

Section 1: Comparative Efficacy of Kinase Inhibitors

To contextualize the potential of this compound, it is benchmarked against a panel of well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor; Gefitinib, an EGFR inhibitor; and Buparlisib, a pan-PI3K inhibitor. These drugs are chosen for their structural similarities or for targeting pathways potentially modulated by the compound of interest.

Table 1.1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table summarizes the half-maximal inhibitory concentrations (IC50) of the comparator drugs against their primary kinase targets. These values serve as a benchmark for the potency of this compound in future kinase assays.

CompoundTarget KinaseIC50 (nM)
Sorafenib Raf-16[1]
B-Raf22[1]
VEGFR-290[1]
PDGFR-β57[1]
c-KIT68[1]
Gefitinib EGFR (Tyr992)37[2]
EGFR (Tyr1173)26[2]
Buparlisib (BKM120) p110α52[3]
p110β166[3]
p110δ116[3]
p110γ262[3]
Table 1.2: In Vitro Anti-proliferative Activity (IC50/GI50, µM)

The following table details the anti-proliferative effects of the comparator drugs on various cancer cell lines. This data is crucial for assessing the cellular potency of this compound.

CompoundCell LineCancer TypeIC50/GI50 (µM)
Sorafenib HepG2Hepatocellular Carcinoma4.5 - 7.10[4][5]
Huh7Hepatocellular Carcinoma11.03[4]
MDA-MB-231Breast Cancer2.6[5]
Gefitinib H3255Lung Adenocarcinoma0.003[6]
PC-9Lung Adenocarcinoma0.077[7]
11-18Lung Adenocarcinoma0.39[6]
H1650GR (gefitinib-resistant)Lung Cancer50.0[8]
Buparlisib (BKM120) A2780Ovarian Cancer0.14[9]
U87MGGlioblastoma0.95[9]
MCF7Breast Cancer-
DU145Prostate Cancer-
Table 1.3: In Vivo Antitumor Efficacy in Xenograft Models

This table presents the in vivo efficacy of the comparator drugs in preclinical animal models, a critical step in evaluating a compound's therapeutic potential.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition/Outcome
Sorafenib H22 Liver Cancer Xenograft9 mg/kg, IVSignificant tumor volume reduction compared to oral administration[10]
Huh-7 Hepatocellular Carcinoma Xenograft2.5 mg/kg, IP, every other day for 7 weeks52% tumor growth inhibition when combined with EAC[11]
A673 Sarcoma Xenograft75 mg/kg, IP, for 21 daysSignificantly longer survival than placebo[12]
Gefitinib H358R (cisplatin-resistant) NSCLC Xenograft-52.7% tumor growth inhibition[13]
H322 NSCLC Xenograft60 mg/kg, IP, daily 5/7 days for 4 weeksSignificant tumor growth delay[14]
Buparlisib (BKM120) PIK3CA-mutant Breast Cancer Xenograft-Significant dose-dependent tumor growth delay or regression[15]
Trastuzumab-resistant BT474 Xenograft-Induced tumor regression when combined with trastuzumab[16]

Section 2: Experimental Protocols

To facilitate the direct comparison of this compound with the benchmark drugs, detailed protocols for key experiments are provided below.

In Vitro Kinase Assay (Radiometric)

This protocol is designed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test compound (this compound) and control inhibitors

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase reaction buffer.

  • Add varying concentrations of the test compound or a control inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.

  • Wash the paper/membrane extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of a compound.[17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and control drugs. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, providing insight into the mechanism of action of the test compound.

Materials:

  • Cancer cell lines

  • Test compound and relevant stimuli (e.g., EGF for EGFR pathway)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and treat with the test compound at various concentrations and for different durations. For pathways like EGFR, cells may be serum-starved and then stimulated with a ligand (e.g., EGF).

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt) overnight at 4°C.[18]

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein and/or a loading control.

Section 3: Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the evaluation of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (MTT) (IC50 Determination) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Mechanism of Action) Cell_Viability->Western_Blot Xenograft Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Compound This compound Compound->Kinase_Assay

Caption: Preclinical evaluation workflow for a novel kinase inhibitor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Akt->Proliferation mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Sorafenib Sorafenib Sorafenib->RAF

Caption: Simplified EGFR signaling pathway and points of inhibition.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth inhibits translation Buparlisib Buparlisib (BKM120) Buparlisib->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

References

comparative analysis of different synthetic methods for trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group into pyridine scaffolds is a cornerstone of modern molecular design. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for accessing trifluoromethylpyridines, offering a critical evaluation of their performance, supported by experimental data and detailed protocols.

The introduction of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after modification in the development of pharmaceuticals and agrochemicals. The selection of an appropriate synthetic strategy is paramount and is dictated by factors such as the desired substitution pattern, substrate scope, scalability, and the availability of starting materials. This guide will explore the three principal approaches to trifluoromethylpyridine synthesis:

  • Halogen Exchange (Halex) Reactions: Typically involving the conversion of trichloromethylpyridines to their trifluoromethyl analogues.

  • Ring Construction from Trifluoromethylated Building Blocks: The synthesis of the pyridine ring from acyclic precursors already containing the CF₃ group.

  • Direct C-H Trifluoromethylation: The direct introduction of a CF₃ group onto a pre-existing pyridine ring.

Performance Comparison of Synthetic Methods

The following tables provide a quantitative comparison of the different synthetic methods for trifluoromethylpyridines, focusing on reaction yields and substrate scope.

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic MethodSubstrate ExampleProductYield (%)Reference
Halogen Exchange 3-Picoline (via chlorination)2-Chloro-5-(trifluoromethyl)pyridineGood (process yield)[1]
2,3-Dichloro-5-(trichloromethyl)pyridine2,3-Dichloro-5-(trifluoromethyl)pyridineHigh (vapor-phase fluorination)[1]
Building Block Cyclization 3-Methylbutanal & Ethyl 4,4,4-trifluoro-3-oxobutanoateDithiopyr intermediate-[1]
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one6-(Trifluoromethyl)pyridin-2(1H)-one-[1]
Malononitrile & 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one4-(Trifluoromethyl)pyridine derivative-
Direct C-H Trifluoromethylation
Photoredox Catalysis4-Acetylpyridine4-Acetyl-2-(trifluoromethyl)pyridineModerate[2]
Pyridine2-, 3-, 4-(Trifluoromethyl)pyridine mixture-
Copper-Catalyzed2-Bromopyridine2-(Trifluoromethyl)pyridine-
Alkoxy-substituted iodopyridinesAlkoxy-trifluoromethylpyridines49-54%
Reagent-Based (Togni)Enamine substratesβ-Trifluoromethylated enamines23%[3]
Reagent-Based (Umemoto)Electron-deficient pyridinesTrifluoromethylated pyridinesGood[4]
TFA-mediatedN-methylpyridinium salt2-(Trifluoromethyl)pyridineGood[5]

Table 2: Substrate Scope and Regioselectivity

Synthetic MethodCompatible SubstratesIncompatible Substrates/LimitationsRegioselectivity
Halogen Exchange Picolines, LutidinesRequires high temperatures and specialized equipment. Formation of multi-chlorinated byproducts.Dependent on the initial methylation pattern of the starting pyridine.
Building Block Cyclization Wide range of aldehydes, ketones, and enamines.The availability of the trifluoromethylated building block can be a limitation.Regiochemistry is determined by the structure of the building blocks and the reaction partners.
Direct C-H Trifluoromethylation
Photoredox CatalysisElectron-deficient and electron-rich heterocycles.Can sometimes lead to mixtures of regioisomers.Generally favors the most electron-deficient or sterically accessible positions. Can be influenced by solvent choice.
Copper-CatalyzedAryl and alkyl bromides and iodides.Chloroarenes are less reactive.Directed by the position of the halogen atom.
Reagent-Based (Togni/Umemoto)Wide range of nucleophiles including electron-rich and electron-deficient pyridines.The reactivity of the pyridine ring influences the outcome.Can be highly regioselective depending on the substrate and reaction conditions. C3-selective methods have been developed.
TFA-mediatedPyridinium salts with various functional groups.Requires pre-activation of the pyridine as a pyridinium salt.Excellent regioselectivity for the C2 position.

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations.

Method 1: Halogen Exchange - Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

This industrial process involves a simultaneous vapor-phase chlorination and fluorination.[1]

Step 1: Vapor-Phase Chlorination and Fluorination

A vapor-phase reactor with two zones, a catalyst fluidized-bed and an empty phase, is used.[1]

  • Reaction Setup: 3-Picoline is introduced into the vapor-phase reactor. The first zone contains a transition metal-based catalyst, such as iron fluoride.

  • Reaction Conditions: The reaction is carried out at a high temperature, typically above 300°C.[1] A controlled molar ratio of chlorine gas and hydrogen fluoride is introduced into the reactor.

  • Process: In the fluidized-bed phase, the methyl group of 3-picoline is chlorinated and subsequently fluorinated to the trifluoromethyl group, forming 3-(trifluoromethyl)pyridine. In the second, empty phase, nuclear chlorination occurs to yield 2-chloro-5-(trifluoromethyl)pyridine as the major product.[1]

  • Work-up and Purification: The product stream is cooled and the desired 2-chloro-5-(trifluoromethyl)pyridine is separated from byproducts, such as other chlorinated isomers, by fractional distillation.

Method 2: Building Block Cyclization - Synthesis of a 4-(Trifluoromethyl)pyridin-2-ol

This method utilizes the cyclocondensation of a trifluoromethylated β-ketoester with a nitrile.

Step 1: Condensation and Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of an appropriate β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) and 1.1 equivalents of a nitrile (e.g., malononitrile) in a suitable solvent such as ethanol.

  • Reaction Conditions: Add a catalytic amount of a base, for example, piperidine or sodium ethoxide. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Method 3: Direct C-H Trifluoromethylation - Regioselective C2-Trifluoromethylation of Pyridine using Trifluoroacetic Acid

This method relies on the activation of pyridine as an N-methylpyridinium salt.[5]

Step 1: Preparation of the N-Methylpyridinium Iodide Salt

  • Reaction Setup: In a sealed tube, dissolve the desired pyridine (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Reaction Conditions: Add an excess of methyl iodide (e.g., 3.0 equivalents) to the solution. Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 12 hours).

  • Work-up: After cooling to room temperature, the resulting precipitate, the N-methylpyridinium iodide salt, is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

Step 2: Trifluoromethylation

  • Reaction Setup: To a reaction vessel, add the N-methylpyridinium iodide salt (1.0 equivalent), silver carbonate (Ag₂CO₃, 2.0 equivalents), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: To this suspension, add trifluoroacetic acid (TFA, 3.0 equivalents) dropwise at room temperature. Stir the reaction mixture at an elevated temperature (e.g., 100°C) for a specified period (e.g., 24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove insoluble salts. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)pyridine.[5]

Strategic Selection of Synthetic Methods

The choice of the most suitable synthetic method for a particular trifluoromethylpyridine is a critical decision in the research and development process. The following diagram illustrates a logical workflow to guide this selection based on key project requirements.

Synthetic_Method_Selection start Desired Trifluoromethylpyridine regioselectivity_check Is a specific regioisomer required? start->regioselectivity_check building_block_synthesis Building Block Cyclization regioselectivity_check->building_block_synthesis Yes, and complex pattern direct_functionalization Direct C-H Trifluoromethylation regioselectivity_check->direct_functionalization Yes, specific position on existing ring halex_method Halogen Exchange regioselectivity_check->halex_method Yes, based on methyl position building_block_availability Are suitable trifluoromethylated building blocks available? building_block_synthesis->building_block_availability precursor_availability Is the corresponding halopyridine or activated pyridine available? direct_functionalization->precursor_availability starting_material_check Is the corresponding picoline/lutidine readily available? halex_method->starting_material_check consider_halex Consider Halogen Exchange starting_material_check->consider_halex Yes final_choice Select Optimal Method starting_material_check->final_choice No consider_direct Consider Direct C-H Trifluoromethylation precursor_availability->consider_direct Yes precursor_availability->final_choice No consider_building_block Consider Building Block Cyclization building_block_availability->consider_building_block Yes building_block_availability->final_choice No consider_halex->final_choice consider_direct->final_choice consider_building_block->final_choice

References

Validating the Mechanism of Action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative framework for validating the mechanism of action of novel 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline compounds. Due to the limited direct experimental data on this specific chemical entity, this document leverages extensive research on structurally analogous and well-characterized multi-kinase inhibitors, Sorafenib and Regorafenib. Both Sorafenib and Regorafenib share the trifluoromethyl-pyridinyl-oxy-aniline core structure and are known to target key signaling pathways implicated in cancer cell proliferation and angiogenesis. This guide will objectively compare the established mechanisms of these drugs and provide detailed experimental protocols and data presentation formats to facilitate the validation of new compounds within this class.

Comparative Analysis of Structurally Similar Kinase Inhibitors

The primary mechanism of action for Sorafenib and Regorafenib involves the inhibition of multiple protein kinases, including those in the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[1][2][3]

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetSorafenibRegorafenibPutative Target for this compound
RAF Kinases
BRAFInhibits wild-type and V600E mutant[1]Inhibits[4]To be determined
CRAF (RAF-1)Potent inhibitor[2]Inhibits[5]To be determined
Angiogenic RTKs
VEGFR-1Inhibits[3]Inhibits[4]To be determined
VEGFR-2Inhibits[1][6]Strong inhibitor[7]To be determined
VEGFR-3Inhibits[1][6]Inhibits[4]To be determined
PDGFR-βInhibits[1][6]Inhibits[4]To be determined
TIE2No significant inhibitionInhibits[7]To be determined
Other RTKs
c-KITInhibits[1]Inhibits[5]To be determined
RETInhibits[3]Inhibits[5]To be determined
FLT3Inhibits[3]Not a primary targetTo be determined
FGFRInhibits[3]Inhibits[5]To be determined

Experimental Protocols for Mechanism of Action Validation

To elucidate the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Inhibition Assays
  • Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases.

  • Methodology:

    • Utilize a radiometric or fluorescence-based kinase assay format.

    • Incubate recombinant purified kinases (e.g., BRAF, CRAF, VEGFR-2, PDGFR-β) with a specific substrate and ATP.

    • Add varying concentrations of the test compound to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

    • Run Sorafenib and Regorafenib as positive controls for comparison.

    • Quantify kinase activity by measuring the phosphorylation of the substrate.

Cellular Phosphorylation Assays (Western Blotting)
  • Objective: To assess the inhibition of downstream signaling pathways in cancer cell lines.

  • Methodology:

    • Culture relevant cancer cell lines (e.g., hepatocellular carcinoma, renal cell carcinoma, or colorectal cancer cell lines).

    • Treat the cells with different concentrations of the test compound for a specified duration.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-MEK, p-ERK).

    • Use antibodies for the total forms of these proteins as loading controls.

    • Detect the antibody binding using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.

Cell Proliferation Assays
  • Objective: To evaluate the effect of the compound on the growth of cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound.

    • After a defined incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).

    • Calculate the GI50 value (the concentration that causes 50% growth inhibition).

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway Inhibition

RAF_MEK_ERK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor This compound (Putative Inhibitor) Inhibitor->RTK Inhibitor->RAF

Caption: Putative inhibition of the RAF-MEK-ERK signaling pathway by this compound compounds.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_data Data Analysis and Comparison Kinase_Assay Kinase Inhibition Assay (Determine IC50) Western_Blot Western Blot (p-MEK, p-ERK levels) Kinase_Assay->Western_Blot Proliferation_Assay Cell Proliferation Assay (Determine GI50) Western_Blot->Proliferation_Assay Data_Analysis Compare IC50 and GI50 values with Sorafenib/Regorafenib Proliferation_Assay->Data_Analysis Start Test Compound: This compound Start->Kinase_Assay

Caption: Workflow for validating the mechanism of action of a novel kinase inhibitor.

The structural similarity of this compound to established multi-kinase inhibitors like Sorafenib and Regorafenib suggests a high probability of a similar mechanism of action. The experimental framework outlined in this guide provides a robust approach to validate this hypothesis. By systematically performing in vitro kinase assays, cellular signaling studies, and proliferation assays, and comparing the results to well-characterized drugs, researchers can effectively elucidate the mechanism of action of novel compounds in this chemical class. This comparative approach is essential for the efficient progression of new drug candidates in the development pipeline.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline, a halogenated pyridine derivative with an aniline moiety. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound and its chemical relatives are classified as hazardous substances. It is imperative to handle this compound within a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).[1][2] Based on data for structurally similar compounds, this substance is likely to be harmful if swallowed, comes into contact with skin, or is inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound.

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield should be worn.[1][2]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton) and a fully buttoned lab coat are required to ensure full skin coverage.[1][4] Note that nitrile gloves are not recommended for handling aniline.[4]
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[5][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound and any materials contaminated with it involves a systematic approach to ensure safety and compliance with hazardous waste regulations.

1. Waste Identification and Segregation:

  • Classify this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) as hazardous waste.[1]

  • This waste must be segregated from non-hazardous materials and other chemical waste streams. Specifically, halogenated organic compounds should be collected separately from non-halogenated solvents.[1]

2. Containerization:

  • Use a designated, leak-proof waste container made of a compatible material, such as glass or high-density polyethylene.[1]

  • The container must have a tightly sealing cap.[1]

  • Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name, "this compound," and list the associated hazards (e.g., "Toxic," "Irritant").[1]

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

  • The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Disposal must be carried out by an approved waste disposal plant, typically via incineration, in accordance with all local, regional, and national regulations.[2][7][8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Immediate Response:

  • Evacuate all non-essential personnel from the spill area.[1]

  • Ensure the area is well-ventilated, and if the spill is outside of a fume hood, secure the area and call your institution's EHS department.[4]

2. Containment and Cleanup (for trained personnel with appropriate PPE):

  • For small spills that can be cleaned up in under 10 minutes, trained personnel may proceed.[4]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][6]

  • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[1][9]

3. Decontamination:

  • Wipe down the immediate work area and any contaminated equipment to prevent the accumulation of chemical residue.[4]

  • Upon leaving the designated work area, remove all PPE and wash hands thoroughly with soap and water.[4]

Disposal Workflow Diagram

cluster_prep Preparation cluster_disposal Waste Disposal cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Hazardous Waste fume_hood->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize storage Store in a Designated Secure Waste Area containerize->storage ehs_contact Contact EHS for Pickup storage->ehs_contact final_disposal Disposal by Approved Waste Facility ehs_contact->final_disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain with Inert Absorbent evacuate->contain collect Collect and Place in Hazardous Waste Container contain->collect collect->storage

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.